molecular formula C8H5ClN2 B2678951 6-Chloroquinazoline CAS No. 700-78-7

6-Chloroquinazoline

Numéro de catalogue: B2678951
Numéro CAS: 700-78-7
Poids moléculaire: 164.59
Clé InChI: APZOSGVUMBJPDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloroquinazoline is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-chloroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOSGVUMBJPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990241
Record name 6-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-78-7
Record name 6-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloroquinazoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinazoline scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Among its halogenated derivatives, 6-chloroquinazoline has emerged as a particularly valuable building block, underpinning the architecture of numerous therapeutic agents, most notably in the realm of oncology. This technical guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its sophisticated applications in the design and development of targeted therapies. We will dissect its synthesis, reactivity, and the critical role it plays as a pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile molecule in their pursuits.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring, with a chlorine atom substituted at the 6-position.

IdentifierValueSource
CAS Number 700-78-7PubChem[1]
Molecular Formula C₈H₅ClN₂PubChem[1]
IUPAC Name This compoundPubChem[1]
Physicochemical Properties

Experimental data for the parent this compound is not extensively documented in publicly available literature. The following table includes computed properties from reliable databases, which serve as a valuable estimation for experimental design. For comparative context, the experimental melting point of the isomeric 4-chloroquinazoline is also provided.

PropertyValueNotes
Molecular Weight 164.59 g/mol Computed by PubChem[1]
Melting Point 96-100 °CExperimental, for the isomeric 4-chloroquinazoline
Boiling Point Not available-
Solubility Soluble in many common organic solvents.General observation for similar heterocyclic compounds.
XLogP3 1.6Computed by XLogP3 3.0[1]
Spectroscopic Data
  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 164, consistent with its molecular weight. The isotopic pattern of the molecular ion, with a peak at M+2 (m/z 166) of approximately one-third the intensity of the M+ peak, is characteristic of a monochlorinated compound.[1] Key fragments are observed at m/z 137 and 166.[1]

  • ¹H NMR Spectroscopy: While a specific spectrum for this compound is not provided, the spectrum of the closely related quinazoline can be used as a reference. The protons on the quinazoline ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). For this compound, one would expect to see distinct signals for the protons at the 2, 4, 5, 7, and 8 positions, with coupling patterns revealing their connectivity.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the chlorine atom (C-6) would exhibit a characteristic chemical shift, and the other carbons of the quinazoline core would resonate in the typical aromatic region. For reference, the ¹³C NMR spectrum of the related 6-chloroquinoline has been documented.[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the formation of a quinazolinone intermediate via the Niementowski reaction, followed by a chlorination step.

Synthesis of this compound cluster_0 Step 1: Niementowski Quinazolinone Synthesis cluster_1 Step 2: Chlorination 5-Chloroanthranilic_Acid 5-Chloroanthranilic Acid Reaction_1 5-Chloroanthranilic_Acid->Reaction_1 Formamide Formamide Formamide->Reaction_1 6-Chloro-4(3H)-quinazolinone 6-Chloro-4(3H)-quinazolinone Reaction_2 6-Chloro-4(3H)-quinazolinone->Reaction_2 Reaction_1->6-Chloro-4(3H)-quinazolinone Heat (130-140°C) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction_2 This compound This compound Reaction_2->this compound Heat (70-90°C)

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

This protocol is adapted from the well-established Niementowski reaction for the synthesis of quinazolinones.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroanthranilic acid (1 equivalent) and an excess of formamide (approximately 4 equivalents).

  • Heating: Heat the reaction mixture in a glycerin bath or a suitable heating mantle to 130-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

  • Isolation: The product, 6-chloro-4(3H)-quinazolinone, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinazolinone.

Experimental Protocol: Synthesis of this compound

This procedure details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of the quinazoline ring system and the nature of the chloro substituent. The pyrimidine ring is electron-deficient, which makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The chlorine atom at the 6-position is on the benzene ring and is less reactive towards nucleophilic aromatic substitution compared to a chlorine atom at the 2- or 4-position. However, it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 6-position, a key feature in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a prominent feature in a number of clinically successful kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

The EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation, survival, and migration. Quinazoline-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Inhibitor This compound Derivative ATP_Binding_Pocket ATP Binding Pocket of EGFR Kinase Domain Quinazoline_Inhibitor->ATP_Binding_Pocket Binds to ATP_Binding_Pocket->Dimerization Blocks Autophosphorylation

Caption: Simplified EGFR signaling pathway and the mechanism of action of quinazoline-based inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a this compound derivative against EGFR kinase activity using a continuous-read fluorescence-based assay.[7]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - EGFR Enzyme - Peptide Substrate - ATP Solution - Kinase Buffer start->prepare_reagents prepare_inhibitor Prepare Serial Dilution of Test Compound start->prepare_inhibitor pre_incubation Pre-incubate Enzyme with Test Compound prepare_reagents->pre_incubation prepare_inhibitor->pre_incubation initiate_reaction Initiate Kinase Reaction by adding ATP/Substrate Mix pre_incubation->initiate_reaction monitor_fluorescence Monitor Fluorescence Signal over Time initiate_reaction->monitor_fluorescence data_analysis Analyze Data: - Calculate Initial Velocity - Plot vs. Inhibitor Concentration - Determine IC₅₀ Value monitor_fluorescence->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR kinase

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • ATP solution

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • 384-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stocks of EGFR enzyme, peptide substrate, and ATP in the kinase reaction buffer at the desired concentrations.

  • Compound Dilution: Perform a serial dilution of the test compound in 50% DMSO.

  • Pre-incubation: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted compound or DMSO (for control) to wells containing the EGFR enzyme (e.g., 5 µL). Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., 45 µL) to each well.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm).

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence progress curves. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol outlines the general procedure for evaluating the cytotoxic effects of a this compound derivative on cancer cells.[8][9][10]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicology: Chloroquinazolines are often classified as toxic if swallowed and may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis and the versatility of its chemical functionalization, particularly at the 6-position, make it an ideal scaffold for the development of targeted therapeutics. The proven success of this compound-containing drugs, especially in the inhibition of EGFR kinase for cancer treatment, underscores its value as a pharmacophore. This guide has provided a comprehensive overview of the essential technical aspects of this compound, from its fundamental properties and synthesis to its application in biological assays. It is our hope that this information will serve as a valuable resource for scientists and researchers, empowering them to unlock the full potential of this remarkable heterocyclic compound in the ongoing quest for novel and effective medicines.

References

Physicochemical properties of 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroquinazoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry. Its quinazoline core, a fusion of benzene and pyrimidine rings, is a recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 6-position provides a crucial handle for synthetic modification, enabling the development of diverse compound libraries for drug discovery.[1] This guide offers a detailed examination of the core physicochemical properties of this compound, providing the foundational knowledge necessary for its strategic application in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2]

Part 1: Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of this compound is the cornerstone of its application in rational drug design.

Chemical Structure

The fundamental structure consists of a quinazoline ring system with a chlorine atom substituted at the C-6 position.

  • Molecular Formula: C₈H₅ClN₂[3]

  • IUPAC Name: this compound[3]

  • CAS Number: 700-78-7[3]

Caption: Chemical structure of this compound.

Key Physicochemical Descriptors

These quantitative properties are essential for computational modeling, reaction planning, and predicting the compound's behavior in various environments.

PropertyValueSource(s)
Molecular Weight 164.59 g/mol [3]
Appearance Solid[4]
Melting Point 96-100 °C[4][5]
XLogP3 1.6[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural confirmation and is a critical component of quality control in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule.

  • ¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment of each hydrogen atom. Expected chemical shifts (δ) in ppm (referenced to TMS) are:

    • Quinazoline protons typically appear in the aromatic region between 7.0 and 9.5 ppm. Specific peak assignments require spectral analysis, but are consistent with the substituted bicyclic system.[6][7]

  • ¹³C NMR (Carbon NMR): The carbon spectrum reveals the number and types of carbon atoms.

    • The 8 carbon atoms of the this compound skeleton will produce signals in the aromatic region of the spectrum (typically 110-160 ppm).[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Exact Mass: 164.0141 g/mol .[3]

  • Isotopic Pattern: A key feature in the mass spectrum of a monochlorinated compound is the presence of two major peaks for the molecular ion: [M]⁺ at m/z ~164 and [M+2]⁺ at m/z ~166. The characteristic ~3:1 intensity ratio of these peaks is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Part 3: Experimental Protocols for Characterization

The following section outlines standardized, self-validating workflows for the analysis of this compound, ensuring data integrity and reproducibility.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

  • System Preparation: Utilize a reverse-phase C18 column with a standard HPLC system equipped with a UV detector.

  • Mobile Phase: Prepare a gradient system, typically using acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes by protonating the basic nitrogens.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Monitor the elution profile at a wavelength of maximum absorbance for the quinazoline ring, typically around 254 nm.

  • Data Interpretation: Purity is calculated based on the relative area percentage of the main peak in the chromatogram. A pure sample will exhibit a single, sharp peak with minimal to no other signals.

G cluster_hplc HPLC Purity Analysis Workflow Prep Prepare Mobile Phase & Sample Solution (1 mg/mL) Inject Inject 5-10 µL onto Reverse-Phase C18 Column Prep->Inject Elute Run Acetonitrile/Water Gradient Elution Inject->Elute Detect Monitor at ~254 nm with UV Detector Elute->Detect Analyze Calculate Purity via Peak Area Percentage Detect->Analyze

Caption: Standard workflow for HPLC purity assessment.

Part 4: Relevance in Drug Development & Synthesis

The physicochemical properties of this compound directly influence its utility as a building block for complex, biologically active molecules.

Role as a Synthetic Intermediate

The quinazoline scaffold is a core component of numerous approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy like gefitinib and erlotinib.[1] The chlorine atom at the 6-position is not merely a substituent; it is a versatile functional handle. It activates the ring system for nucleophilic aromatic substitution and serves as an ideal coupling partner in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic introduction of diverse chemical functionalities.[9] This synthetic tractability is a primary reason for its prevalence in drug discovery programs.

Safety and Handling

As a responsible scientist, proper handling is paramount.

  • General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]

  • Hazard Statements: The compound may cause skin, eye, and respiratory irritation.[5][12] It is crucial to consult the full Safety Data Sheet (SDS) before use.[10][11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[13]

References

Part 1: Core Molecular Profile of 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloroquinazoline: Structure, Synthesis, and Application

This guide provides an in-depth technical exploration of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to deliver field-proven insights, focusing on the causality behind its synthesis, its specific reactivity, and its crucial role as a privileged scaffold in modern medicinal chemistry.

The quinazoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for a wide range of biologically active molecules.[1][2][3][4] The introduction of a chlorine atom at the 6-position significantly influences the molecule's electronic properties, reactivity, and biological interactions, making this compound and its derivatives particularly valuable starting points for drug discovery programs.[5][6][7]

Structure and IUPAC Nomenclature

The foundational identity of any chemical entity begins with its precise structure and systematic name.

  • Chemical Structure: Chemical structure of this compound

    Source: PubChem CID 596352

  • IUPAC Name: The systematic name as defined by the International Union of Pure and Applied Chemistry is This compound .[8]

  • Key Identifiers: For unambiguous identification in research and procurement, the following identifiers are critical:

    • CAS Number: 700-78-7[8]

    • Molecular Formula: C₈H₅ClN₂[8]

    • Molecular Weight: 164.59 g/mol [8]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in both reactive and biological systems. The electron-withdrawing nature of the chlorine atom at position 6 modulates the basicity of the nitrogen atoms and the reactivity of the entire ring system.

PropertyValueSource
Appearance Light yellow to brown crystalline solid[9]
Melting Point 41-43 °C[9]
Boiling Point 126-127 °C at 10 mmHg[9]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[9]
pKa (Predicted) Data not consistently available in experimental form. Computational estimates suggest it is a weak base.
LogP (Computed) 1.6[8]

Part 2: Synthesis of the Quinazoline Core

The construction of the this compound scaffold is a foundational step for its use in further chemical synthesis. While numerous methods exist for quinazoline synthesis, a common and reliable pathway involves the cyclization of anthranilic acid derivatives.[10] The following protocol details the synthesis of a key precursor, 6-chloroquinazolin-4(3H)-one, which can be readily converted to other 4-substituted derivatives.

Synthetic Workflow: From Anthranilic Acid to Quinazolone

This workflow outlines a classical and robust method for building the core structure.

G cluster_0 Synthesis of 6-Chloroquinazolin-4(3H)-one A 2-Amino-5-chlorobenzoic acid D Cyclization Reaction A->D B Formamide (Reagent & Solvent) B->D C Heating at 130-165°C C->D Provides activation energy E 6-Chloroquinazolin-4(3H)-one (Product) D->E F Purification (Recrystallization) E->F G Final Purified Product F->G G cluster_0 SₙAr Mechanism at C4 Position Reactants 4,6-Dichloroquinazoline + R-NH₂ (Nucleophile) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Products 4-Amino-6-chloroquinazoline + Cl⁻ Intermediate->Products Loss of Leaving Group (Cl⁻) G cluster_0 Targeted Cancer Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PAK4 PAK4 Kinase RTK->PAK4 Activates Downstream Downstream Signaling (Proliferation, Migration, Invasion) PAK4->Downstream Inhibitor This compound Derivative Inhibitor->PAK4 Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

Synthesis of 6-Chloroquinazoline from Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 6-chloroquinazoline, a pivotal scaffold in medicinal chemistry, originating from anthranilic acid. The quinazoline core is a recurring motif in a multitude of pharmacologically active compounds, including anticancer agents.[1][2] The presence of a chlorine atom at the 6-position can significantly modulate the biological activity and pharmacokinetic profile of these molecules, often enhancing their therapeutic potential.[3] This document will detail the strategic considerations, mechanistic underpinnings, and practical execution of the multi-step synthesis, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound moiety, in particular, is a key component of several potent kinase inhibitors, which are crucial in the targeted therapy of cancer.[3][4] The chlorine substituent can participate in halogen bonding, enhancing binding affinity to target proteins, and can also improve metabolic stability and other pharmacokinetic parameters.[3] Given its importance, a robust and well-understood synthetic route from readily available starting materials like anthranilic acid is of paramount importance for the medicinal chemistry community.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from anthranilic acid is a multi-step process that can be broadly divided into three key transformations:

  • Formylation of Anthranilic Acid: Introduction of a formyl group onto the amino functionality of anthranilic acid.

  • Cyclization to form the Quinazolinone Core: Formation of the bicyclic quinazolinone ring system.

  • Chlorination of the Quinazolinone: Conversion of the quinazolinone to the final this compound product.

This guide will dissect each of these stages, providing detailed protocols and mechanistic insights.

G cluster_0 Overall Synthetic Strategy Anthranilic Acid Anthranilic Acid N-Formylanthranilic Acid N-Formylanthranilic Acid Anthranilic Acid->N-Formylanthranilic Acid Formylation 6-Chloro-4(3H)-quinazolinone 6-Chloro-4(3H)-quinazolinone N-Formylanthranilic Acid->6-Chloro-4(3H)-quinazolinone Cyclization This compound This compound 6-Chloro-4(3H)-quinazolinone->this compound Chlorination

Caption: High-level overview of the synthesis of this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Formylation of Anthranilic Acid

The initial step involves the acylation of the amino group of anthranilic acid with a formyl group. This is a critical transformation to set the stage for the subsequent cyclization.

Causality of Experimental Choices:

  • Reagent: Formic acid is the most common and cost-effective formylating agent. In some protocols, a mixture of formic acid and acetic anhydride is used to generate a mixed anhydride in situ, which is a more potent acylating agent.

  • Conditions: The reaction is typically carried out under heating to drive the reaction to completion. The temperature is carefully controlled to prevent side reactions or degradation of the product.

Experimental Protocol: Synthesis of N-Formylanthranilic Acid

  • To a round-bottom flask equipped with a reflux condenser, add anthranilic acid.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanistic Insight: The formylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of formic acid. A subsequent proton transfer and elimination of a water molecule yield the N-formylanthranilic acid product.[5]

Step 2: Cyclization to 6-Chloro-4(3H)-quinazolinone

This step involves the formation of the heterocyclic quinazolinone ring. The presence of the N-formyl group is essential for this intramolecular cyclization.

Causality of Experimental Choices:

  • Reagents: A dehydrating agent is often employed to facilitate the cyclization by removing the water formed during the reaction. Common choices include acetic anhydride or polyphosphoric acid (PPA). The choice of reagent can influence the reaction conditions and yield.

  • Temperature: Elevated temperatures are required to overcome the activation energy for the cyclization reaction.

Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

  • Place N-formylanthranilic acid in a reaction vessel.

  • Add a suitable cyclizing/dehydrating agent (e.g., acetic anhydride).

  • Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Mechanistic Insight: Under acidic conditions and heat, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The nitrogen of the formamide group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable quinazolinone ring.

G cluster_1 Cyclization Mechanism N-Formylanthranilic Acid N-Formylanthranilic Acid Protonated Intermediate Protonated Intermediate N-Formylanthranilic Acid->Protonated Intermediate Acid Catalyst Tetrahedral Intermediate Tetrahedral Intermediate Protonated Intermediate->Tetrahedral Intermediate Intramolecular Nucleophilic Attack 6-Chloro-4(3H)-quinazolinone 6-Chloro-4(3H)-quinazolinone Tetrahedral Intermediate->6-Chloro-4(3H)-quinazolinone Dehydration

Caption: Simplified mechanism for the cyclization to the quinazolinone core.

Step 3: Chlorination of 6-Chloro-4(3H)-quinazolinone

The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group, yielding the desired this compound. This is a crucial step that introduces the key chlorine atom at the 4-position, which is often a site for further functionalization in drug discovery programs.[6]

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[7][8] Other reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[8][9]

  • Reaction Conditions: The reaction is typically performed at elevated temperatures, often under reflux, to ensure complete conversion. The use of a solvent like toluene or chloroform may be necessary.

Experimental Protocol: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 6-chloro-4(3H)-quinazolinone.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux for the required duration, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insight: The reaction with POCl₃ proceeds through the formation of a phosphorylated intermediate.[7] The lactam tautomer of the quinazolinone is in equilibrium with its lactim form. The oxygen of the lactim tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position, with the departure of the phosphate leaving group, yields the 4-chloroquinazoline product.[7]

One-Pot Synthesis Approaches

For efficiency and improved yields, one-pot synthetic strategies have been developed. These methods combine multiple steps into a single reaction vessel, avoiding the isolation and purification of intermediates. For instance, a one-pot reductive cyclization of 2-nitrobenzoic acid derivatives with formamide has been reported to yield quinazolinones directly.[10] While this specific example does not start from anthranilic acid, it highlights the trend towards more streamlined synthetic processes in modern organic chemistry.[11][12]

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1Anthranilic AcidFormic AcidN-Formylanthranilic Acid>90
2N-Formylanthranilic AcidAcetic Anhydride6-Chloro-4(3H)-quinazolinone80-90
36-Chloro-4(3H)-quinazolinonePOCl₃This compound70-85

Yields are approximate and can vary based on specific reaction conditions and scale.

Conclusion

The synthesis of this compound from anthranilic acid is a well-established and reliable process that is fundamental to the production of numerous compounds of medicinal interest. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is crucial for optimizing this synthetic route. This guide provides a solid foundation for researchers to confidently and efficiently synthesize this important heterocyclic scaffold for their drug discovery endeavors. The continued development of more efficient, one-pot procedures will further enhance the accessibility of this valuable building block.

References

The 6-Chloroquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline ring system, a cornerstone in heterocyclic chemistry, has long been recognized for its profound impact on medicinal chemistry. The strategic introduction of a chlorine atom at the 6-position of this scaffold has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides an in-depth technical exploration of the 6-chloroquinazoline core, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this privileged scaffold, dissect its diverse biological potential across oncology, infectious diseases, and inflammation, and elucidate the underlying mechanisms of action. This comprehensive overview is supplemented with detailed experimental protocols and structure-activity relationship (SAR) insights to empower the rational design and development of next-generation therapeutics based on the this compound framework.

The Quinazoline Scaffold: A Foundation of Therapeutic Promise

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a prominent feature in numerous natural products and synthetic compounds of therapeutic significance.[1] Its rigid, planar structure provides an ideal framework for interacting with various biological targets, and its nitrogen atoms offer opportunities for hydrogen bonding, a key interaction in drug-receptor binding. The versatility of the quinazoline scaffold is evident in the wide array of FDA-approved drugs that incorporate this moiety, including therapeutics for cancer, hypertension, and bacterial infections.[2][3]

The Significance of the 6-Chloro Substitution

The introduction of a chlorine atom at the 6-position of the quinazoline ring is a critical modification that often enhances the biological activity of the resulting derivatives.[4] This enhancement can be attributed to several factors:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the quinazoline ring system, influencing its reactivity and binding affinity for target proteins.

  • Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pockets of proteins, thereby enhancing binding affinity and selectivity.

  • Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

Synthetic Strategies for Accessing the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, often starting from commercially available 5-chloroanthranilic acid derivatives. A common and versatile approach involves a multi-step synthesis to generate key intermediates that can be further elaborated.

Synthesis of 6-Chloro-3H-quinazolin-4-one: A Key Intermediate

A foundational precursor for many this compound derivatives is 6-chloro-3H-quinazolin-4-one. The following protocol outlines a typical synthesis.[5]

Experimental Protocol: Synthesis of 6-Chloro-3H-quinazolin-4-one

  • Step 1: Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.

  • Step 2: Reduction of the nitro group: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation, to give 3-amino-4-chlorobenzoic acid.

  • Step 3: Cyclization with formamide: The resulting 3-amino-4-chlorobenzoic acid is then heated with an excess of formamide. This reaction proceeds through an initial formylation of the amino group, followed by cyclization to afford 6-chloro-3H-quinazolin-4-one.[5] The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,4,6-Trichloroquinazoline: A Versatile Building Block

For further derivatization at the 2- and 4-positions, 2,4,6-trichloroquinazoline is a highly useful intermediate.

Experimental Protocol: Synthesis of 2,4,6-Trichloroquinazoline

  • Step 1: Synthesis of this compound-2,4(1H,3H)-dione: 5-chloroanthranilic acid is heated with urea at high temperature to yield this compound-2,4(1H,3H)-dione.

  • Step 2: Chlorination: The resulting dione is then refluxed with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline, to yield 2,4,6-trichloroquinazoline.[6] This versatile intermediate allows for sequential and selective substitution at the 2- and 4-positions.

The Anticancer Potential of the this compound Scaffold

The this compound core is a prominent feature in a multitude of potent anticancer agents.[7] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell signaling pathways.

Mechanism of Action: Targeting Key Kinases

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapy. Several this compound derivatives have been developed as potent EGFR inhibitors.[8][10][11]

These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-proliferative signals.[9] The this compound scaffold has proven to be an excellent template for designing both reversible and irreversible EGFR inhibitors.[8][11]

Signaling Pathway: EGFR Inhibition by this compound Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates STAT3 STAT3 EGFR->STAT3 Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and its inhibition.

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and is implicated in cell migration, invasion, and metastasis.[12] The this compound scaffold has been successfully utilized to develop potent and selective PAK4 inhibitors.[12][13] These inhibitors have been shown to suppress the migratory and invasive potential of cancer cells by modulating downstream signaling pathways.[13]

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[14] This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Extensive SAR studies have been conducted on this compound derivatives to optimize their anticancer potency.[4][15] Key findings include:

  • Substitution at the 4-position: The nature of the substituent at the 4-position is crucial for activity. Anilino groups are commonly found in potent EGFR inhibitors, with specific substitutions on the aniline ring modulating potency and selectivity.[8][11]

  • Substituents on the quinazoline ring: In addition to the 6-chloro group, substitutions at other positions, such as the 7-position, can further enhance activity.[15]

  • Introduction of reactive groups: For irreversible inhibitors, the incorporation of an electrophilic group, such as an acrylamide moiety, allows for covalent bond formation with a cysteine residue in the active site of the target kinase.[8][11]

Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17][18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[18]

This assay is used to evaluate the effect of a compound on cell migration.[13][19][20][21]

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a culture plate.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[19][20]

  • Compound Treatment: Treat the cells with the test compound at a non-toxic concentration.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours).[13][19]

  • Analysis: Measure the rate of wound closure in the treated cells compared to untreated control cells.[13][21]

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with a compound.[14][22][23][24]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[22][23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[22][23][24]

Antimicrobial Potential of the this compound Scaffold

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. The this compound scaffold has emerged as a promising framework for the design of novel antimicrobial compounds.[9][22][25]

Mechanism of Action: Targeting Essential Bacterial Enzymes

Some quinazoline derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[13] By inhibiting this enzyme, these compounds prevent bacterial proliferation.

Spectrum of Activity

This compound derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal species.[8][9][25]

Compound ClassOrganismMIC (µg/mL)Reference
Quinazolinone DerivativesStaphylococcus aureus0.0078 - 25[25][26]
Quinazolinone DerivativesEscherichia coli1.56 - >100[9][25]
Quinazolinone DerivativesPseudomonas aeruginosa25 - >100[8][25]
Quinazolinone DerivativesCandida albicans0.78 - >100[9][25]
Quinazolinone DerivativesAspergillus flavus0.097 - >100[25]

Table 1: Representative Antimicrobial Activity of Quinazoline Derivatives.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[26]

Anti-inflammatory Properties of the this compound Scaffold

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The this compound scaffold has been explored for its potential as a source of novel anti-inflammatory agents.[7][10][16]

Mechanism of Action: Modulation of Inflammatory Pathways

Quinazoline derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Some quinazoline derivatives have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[10]

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain quinazoline derivatives have been found to inhibit the production of NO in inflammatory models.[17]

Experimental Protocol for In Vitro Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][17]

Experimental Protocol: NO Inhibition Assay

  • Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[4][17]

  • LPS Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[4]

  • Calculation of Inhibition: Calculate the percentage of NO production inhibition by the test compound compared to the LPS-stimulated control.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis Seed_Cells 1. Seed Macrophage Cells (e.g., RAW 264.7) Pretreat 2. Pre-treat with This compound Derivative Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Griess_Assay 6. Perform Griess Assay (Measure Nitrite) Collect_Supernatant->Griess_Assay Calculate_Inhibition 7. Calculate % Inhibition of NO Production Griess_Assay->Calculate_Inhibition

Caption: Workflow for in vitro NO inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged core in medicinal chemistry, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. Its demonstrated potential in oncology, infectious diseases, and inflammation underscores its importance in modern drug discovery. The insights into the synthesis, mechanisms of action, and structure-activity relationships presented in this guide are intended to provide a solid foundation for researchers and drug development professionals.

Future research in this area will likely focus on:

  • Development of more selective inhibitors: Fine-tuning the structure of this compound derivatives to achieve greater selectivity for specific biological targets will be crucial for minimizing off-target effects and improving safety profiles.

  • Exploration of novel biological targets: The full therapeutic potential of the this compound scaffold may extend beyond the currently known targets. High-throughput screening and chemoproteomics approaches could uncover new and exciting therapeutic opportunities.

  • Application of novel drug delivery systems: The formulation of this compound derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

By leveraging the knowledge base outlined in this guide and embracing innovative drug discovery technologies, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold for the benefit of patients worldwide.

References

Introduction to 6-chloroquinazoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloroquinazoline Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to multiple, significant biological targets. The quinazoline ring system is a quintessential example of such a scaffold. Its rigid, bicyclic aromatic nature provides a stable and predictable platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with a variety of protein active sites.

This guide focuses specifically on the this compound derivative, a subclass that has risen to prominence, particularly in the realm of oncology. The introduction of a chlorine atom at the 6-position is not a trivial modification; it is a strategic choice that profoundly influences the molecule's electronic properties, metabolic stability, and, most critically, its binding affinity to key enzymatic targets. Through an exploration of its synthesis, mechanism of action, and structure-activity relationships, we will dissect why this specific chlorinated core has become a cornerstone in the development of targeted therapies, most notably inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.

The Strategic Importance of the 6-Chloro Substitution

The quinazoline scaffold itself is a versatile pharmacophore. However, the addition of a chlorine atom at the 6-position imparts several key advantages that have been exploited by medicinal chemists.

  • Electronic Modulation : The electron-withdrawing nature of the chlorine atom decreases the basicity of the quinazoline ring system, particularly the N1 and N3 nitrogen atoms. This modulation can be critical for optimizing the pKa of the molecule, influencing its solubility, cell permeability, and, ultimately, its interaction with the target protein.

  • Metabolic Stability : The C-Cl bond is generally stable to metabolic degradation. Placing the chlorine at the 6-position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Target Engagement : In the context of kinase inhibition, the 6-chloro group often serves as a key anchoring point within the ATP-binding pocket. It can engage in favorable hydrophobic and van der Waals interactions with specific amino acid residues, contributing significantly to the overall binding affinity.

Mechanism of Action: Targeting the ATP-Binding Site of Kinases

The primary mechanism by which this compound derivatives exert their therapeutic effect, particularly in oncology, is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

6-Chloroquinazolines function as ATP-competitive inhibitors. They mimic the adenine portion of ATP, occupying the nucleotide-binding pocket of the kinase. The quinazoline core forms a key hydrogen bond interaction with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is essential for potent inhibition.

A Focus on EGFR Inhibition

The development of EGFR inhibitors represents a landmark achievement in targeted cancer therapy, and this compound derivatives have been at the forefront of this success. First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilino-6-chloroquinazoline scaffold.

The general binding mode involves:

  • The quinazoline N1 atom forming a hydrogen bond with the backbone NH of a conserved methionine residue in the hinge region.

  • The 6-chloro group projecting into a hydrophobic pocket.

  • The 4-anilino substituent extending out towards the solvent-exposed region, providing an opportunity for further modification to enhance potency and selectivity.

EGFR_Binding_Mode cluster_EGFR EGFR ATP-Binding Pocket cluster_Inhibitor This compound Inhibitor Hinge Hinge Region (Met793) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Quinazoline Quinazoline Core N1 Quinazoline:N1->Hinge H-Bond Chloro 6-Chloro Group Chloro->Hydrophobic_Pocket Hydrophobic Interaction Anilino 4-Anilino Substituent Anilino->Solvent_Front Extends to Solvent Synthesis_Workflow A 2-Nitro-5-chlorobenzoic acid B 2-Amino-5-chlorobenzoic acid A->B SnCl2, EtOH C 6-Chloroquinazolin-4(3H)-one B->C Formamide, 180°C D 4,6-Dichloroquinazoline C->D SOCl2, DMF (cat.) E 4-(3-Ethynylanilino)-6-chloroquinazoline D->E 3-Ethynylaniline, iPrOH

Spectral Data Analysis of 6-Chloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₈H₅ClN₂.[1] As a derivative of quinazoline, it serves as a crucial scaffold in medicinal chemistry and drug development due to the wide range of biological activities exhibited by quinazoline-based compounds.[2][3] A thorough understanding of its structural and electronic properties is paramount for its application in novel therapeutic agents. This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra provides a comprehensive characterization of the molecule, which is essential for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine atom on the benzene ring.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.3s-
H-4~9.0s-
H-5~8.0d~2.0 (⁴J)
H-7~7.8dd~8.8 (³J), ~2.0 (⁴J)
H-8~7.9d~8.8 (³J)

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical for ¹H NMR as it dissolves the compound without introducing interfering proton signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

Interpretation:

  • H-2 and H-4: These protons are on the pyrimidine ring and are significantly deshielded due to the adjacent electron-withdrawing nitrogen atoms, hence their downfield chemical shifts. They are expected to appear as singlets as they lack adjacent protons to couple with.

  • Aromatic Protons (H-5, H-7, H-8): These protons on the chlorinated benzene ring form a coupled spin system.

    • H-5: This proton is ortho to the chlorine atom and is expected to show a small doublet splitting due to a four-bond coupling (⁴J) with H-7.

    • H-7: This proton is meta to the chlorine and ortho to H-8, leading to a doublet of doublets splitting pattern from coupling to both H-8 (³J, larger coupling constant) and H-5 (⁴J, smaller coupling constant).

    • H-8: This proton is para to the chlorine and ortho to H-7, resulting in a doublet due to coupling with H-7 (³J).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the aromatic system.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-4~152
C-4a~125
C-5~129
C-6~135
C-7~130
C-8~128
C-8a~150

Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals. For instance, an HSQC experiment would show correlations between directly bonded protons and carbons, confirming their assignments. An HMBC experiment would reveal longer-range correlations (2-3 bonds), further solidifying the structural elucidation.

Interpretation:

  • C-2 and C-4: These carbons are in the pyrimidine ring and are directly bonded to nitrogen atoms, causing them to be significantly deshielded and appear at the lowest field.

  • C-6: This carbon is directly attached to the electronegative chlorine atom, leading to a downfield shift.

  • C-8a: This carbon is at the ring junction and adjacent to a nitrogen atom, resulting in a downfield chemical shift.

  • Other Aromatic Carbons: The remaining carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the aromatic and any other relevant regions.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram of NMR Analysis Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into NMR Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H Acquisition C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C Acquisition Processing_H1 Processing_H1 H1_NMR->Processing_H1 Process FID Processing_C13 Processing_C13 C13_NMR->Processing_C13 Process FID Interpretation Interpretation Processing_H1->Interpretation ¹H Spectrum Processing_C13->Interpretation ¹³C Spectrum Structure Structure Interpretation->Structure Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and bond vibrations.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1620-1580C=N stretchPyrimidine ring
1580-1450C=C stretchAromatic rings
1200-1000C-H in-plane bendAromatic
850-750C-H out-of-plane bendAromatic
800-600C-Cl stretchAryl halide

Authoritative Grounding: The assignment of these vibrational bands is based on well-established correlation tables for aromatic and heterocyclic compounds.[4] For example, the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1620-1450 cm⁻¹ region.

Interpretation:

  • Aromatic C-H Stretch: The presence of peaks in the 3100-3000 cm⁻¹ region confirms the presence of aromatic protons.

  • Ring Vibrations: The complex pattern of bands in the 1620-1450 cm⁻¹ region is characteristic of the quinazoline ring system, arising from the coupled C=C and C=N stretching vibrations.

  • C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ range is indicative of the C-Cl bond.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the this compound molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the FTIR spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of IR Spectroscopy Principle:

IR_Principle cluster_vibrations Molecular Vibrations IR_Source IR Source Sample This compound Sample IR_Source->Sample Infrared Radiation Detector Detector Sample->Detector Transmitted Radiation Stretching Stretching Sample->Stretching Absorption of specific frequencies Bending Bending Sample->Bending Spectrum IR Spectrum Detector->Spectrum Signal Processing

Caption: Principle of Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak for this compound is expected at m/z 164, corresponding to the nominal mass of the molecule (C₈H₅³⁵ClN₂). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 166 with about one-third the intensity of the M⁺ peak should be observed.[1]

  • Major Fragment Ions:

    • m/z 137: Loss of HCN (27 Da) from the molecular ion, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

    • m/z 129: Loss of a chlorine radical (35 Da) from the molecular ion.

    • m/z 102: Further fragmentation of the m/z 129 ion.

Interpretation:

The presence of the isotopic cluster at m/z 164 and 166 is a strong indicator of a chlorine-containing compound. The fragmentation pattern, particularly the loss of HCN, is characteristic of the quinazoline ring system. The analysis of these fragments allows for the confirmation of the molecular structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often leads to extensive fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

Diagram of Mass Spectrometry Fragmentation:

MS_Fragmentation M This compound (m/z 164/166) F1 [M-HCN]⁺ (m/z 137/139) M->F1 - HCN F2 [M-Cl]⁺ (m/z 129) M->F2 - Cl• F3 Further Fragments F2->F3

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while the IR spectrum confirms the presence of key functional groups and the overall molecular fingerprint. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the structure. Together, these techniques offer a powerful toolkit for researchers and scientists in the field of drug development to confidently identify and utilize this compound in their synthetic and medicinal chemistry endeavors.

References

The Versatility of 6-Chloroquinazoline: A Technical Guide for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Chloro Substituent

In the landscape of medicinal chemistry and drug discovery, the quinazoline scaffold stands out as a "privileged structure."[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid framework provides an ideal platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Among the various substituted quinazolines, 6-chloroquinazoline has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic compounds.[3][4]

The strategic placement of the chlorine atom at the 6-position of the quinazoline core imparts a unique combination of electronic and steric properties that medicinal chemists can exploit. This electron-withdrawing substituent influences the reactivity of the entire ring system, particularly at the C4 position, making it susceptible to nucleophilic attack. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[3][5][6] This guide provides an in-depth exploration of this compound as a key synthetic intermediate, detailing its reactivity, providing field-proven experimental protocols, and showcasing its application in the synthesis of high-value molecules, particularly kinase inhibitors for cancer therapy.[3][5][6]

Reactivity Profile: Harnessing the Electronic Properties of this compound

The synthetic utility of this compound is primarily dictated by the reactivity of its chloro-substituent and the inherent electronic nature of the quinazoline ring. The electron-deficient pyrimidine ring makes the C2 and C4 positions electrophilic and thus prime targets for nucleophilic substitution.[7] The chlorine atom at the 6-position further modulates this reactivity.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most prevalent reaction involving the quinazoline scaffold is the nucleophilic aromatic substitution (SNAr) at the C4 position. The presence of a good leaving group, typically a chlorine atom introduced via chlorination of the corresponding quinazolinone, facilitates this reaction.[8][9] The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, most notably amines.[1][10][11]

This reactivity is the cornerstone of the synthesis of numerous 4-anilinoquinazoline-based kinase inhibitors, such as Gefitinib and Erlotinib.[8][12] The reaction proceeds readily with electron-rich anilines under mild conditions, while less reactive anilines may require acidic catalysis or higher temperatures to drive the reaction to completion.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 6-position, being on the carbocyclic ring, is less reactive towards SNAr compared to a substituent at the C4 position.[13] However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of carbon-based substituents.[14] This allows for the construction of novel molecular architectures and the exploration of structure-activity relationships (SAR) at this position.

Common cross-coupling reactions employed with 6-haloquinazolines include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[15][16]

  • Sonogashira Coupling: For the introduction of alkyne moieties.[15][17]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[15][17]

  • Negishi Coupling: For coupling with organozinc reagents.[15]

These reactions provide a powerful toolkit for the late-stage functionalization of the quinazoline scaffold, allowing for the rapid generation of compound libraries for biological screening.

Synthetic Applications in Drug Discovery: Building Potent Kinase Inhibitors

The this compound scaffold is a cornerstone in the development of targeted cancer therapies, particularly inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[1][12] The quinazoline core acts as an ATP mimetic, binding to the ATP-binding site of the kinase domain.[3][6]

Case Study: Synthesis of Erlotinib

Erlotinib (Tarceva®) is a potent EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[12] Its synthesis prominently features a 6,7-disubstituted-4-chloroquinazoline intermediate, which undergoes a crucial SNAr reaction with 3-ethynylaniline.[8][18]

The general synthetic workflow can be visualized as follows:

G A Substituted Anthranilic Acid Derivative B 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one (Lactam Intermediate) A->B Cyclization (e.g., with formamide) C 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline B->C Chlorination (e.g., SOCl₂ or POCl₃) D Erlotinib C->D Nucleophilic Aromatic Substitution (SNAr) E 3-Ethynylaniline E->D

Caption: Generalized synthetic workflow for Erlotinib.

Experimental Protocols

Protocol 1: Chlorination of a Quinazolinone Intermediate

This protocol describes a general procedure for the conversion of a quinazolinone to the corresponding 4-chloroquinazoline, a critical step in the synthesis of many kinase inhibitors.[19]

Rationale: The conversion of the lactam (quinazolinone) to the more reactive 4-chloroquinazoline is essential for the subsequent nucleophilic aromatic substitution step. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective chlorinating agents for this transformation. The choice of an aprotic, high-boiling solvent like toluene ensures the reaction can be conducted at the required temperature for efficient conversion while minimizing side reactions.

Self-Validating System:

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting quinazolinone and the appearance of the less polar 4-chloroquinazoline product.

  • Work-up and Purification: Quenching with ice-water hydrolyzes any remaining chlorinating agent. The product's solubility in an organic solvent like ethyl acetate allows for extraction from the aqueous phase. Successful purification by column chromatography should yield a product with a sharp melting point and clean NMR spectrum.

Step-by-Step Methodology:

  • To a dry reaction flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), add the 6,7-disubstituted-quinazolin-4(3H)-one (1.0 equivalent).

  • Add anhydrous toluene to form a slurry.

  • Slowly add thionyl chloride (SOCl₂) (3.0-5.0 equivalents) or phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents) to the slurry at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess chlorinating agent and solvent.

  • The residue is then cautiously quenched by pouring it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloroquinazoline.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a 4-Anilinoquinazoline

This protocol details the coupling of a 4-chloroquinazoline with a substituted aniline, a key bond-forming reaction in the synthesis of Gefitinib and Erlotinib.[8][20]

Rationale: The highly electrophilic C4 position of the 4-chloroquinazoline readily undergoes nucleophilic attack by the amino group of the aniline. Isopropanol is a common solvent for this reaction as it effectively solubilizes both reactants and facilitates the reaction at reflux temperatures. Acidic conditions can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack, which is particularly useful for less reactive anilines.[18]

Self-Validating System:

  • Product Precipitation: In many cases, the desired 4-anilinoquinazoline product or its hydrochloride salt is less soluble in the reaction solvent (e.g., isopropanol) upon cooling and will precipitate out, providing a simple and effective initial purification.

  • Spectroscopic Analysis: The successful formation of the product can be confirmed by ¹H NMR, observing the appearance of signals corresponding to the aniline moiety and the disappearance of the starting material signals. Mass spectrometry will confirm the expected molecular weight of the coupled product.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 4-chloro-6,7-disubstituted-quinazoline (1.0 equivalent) in a suitable solvent such as isopropanol (IPA) or n-butanol.

  • Add the substituted aniline (1.0-1.2 equivalents).

  • For less reactive anilines, a catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography or by trituration/recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

Quantitative Data Summary

The this compound scaffold has been instrumental in the development of numerous potent anti-cancer agents. The following table summarizes the in vitro anti-proliferative activity of representative compounds derived from this core against various human cancer cell lines.[4]

Compound IDModification on this compound CoreCell LineIC₅₀ (µM)
5a Linked to a 1,5-diaryl-1,4-pentadien-3-oneMGC-803 (gastric)1.96
Bcap-37 (breast)8.47
5f Linked to a 1,5-diaryl-1,4-pentadien-3-oneMGC-803 (gastric)2.51
Bcap-37 (breast)11.23

Data sourced from a study on novel 6-chloro-quinazolin derivatives.[4][21]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its predictable reactivity, particularly the susceptibility of the C4 position to nucleophilic aromatic substitution and the utility of the C6-chloro group in cross-coupling reactions, provides a robust and versatile platform for the synthesis of complex heterocyclic compounds. The successful development of EGFR inhibitors like Gefitinib and Erlotinib stands as a testament to the power of this scaffold.

Future research will likely continue to leverage the this compound core to develop next-generation kinase inhibitors with improved selectivity and potency, as well as to explore its potential in targeting other classes of proteins. The continued development of novel synthetic methodologies for the functionalization of the quinazoline ring will undoubtedly unlock new avenues for drug discovery and lead to the creation of innovative therapeutic agents.[1][22]

References

A Comprehensive Technical Guide to Bioactive Quinazoline Alkaloids: From Natural Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline and its oxidized form, quinazolinone, represent a class of nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry.[1] Comprising a benzene ring fused to a pyrimidine ring, this scaffold is a cornerstone in the architecture of over 200 naturally occurring alkaloids and a plethora of synthetic molecules.[2][3] Recognized as a "privileged structure," the quinazoline nucleus is central to numerous compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[4][5][6][7][8][9] Several quinazoline derivatives have successfully transitioned into clinical practice as targeted anticancer agents, validating the therapeutic potential of this chemical class.[4][10] This guide provides an in-depth review for researchers and drug development professionals, covering the natural origins, synthetic methodologies, diverse bioactivities, and mechanisms of action of quinazoline alkaloids. We delve into structure-activity relationships, showcase key experimental protocols, and explore the clinical landscape and future trajectory of quinazoline-based drug discovery.

Introduction: The Quinazoline Core

The quinazoline scaffold is an aromatic bicyclic heterocycle with the chemical formula C₈H₆N₂.[2] Its structure, consisting of a pyrimidine ring fused to a benzene ring, provides a unique and versatile framework for chemical modification.[2] This structural versatility allows for the fine-tuning of physicochemical properties, enabling broad interactions with diverse biological targets. The first known quinazoline alkaloid, Vasicine (also known as Peganine), was isolated from Adhatoda vasica in 1888 and demonstrated potent bronchodilator activity, foreshadowing the immense therapeutic potential of this compound class.[3]

The significance of quinazolines in modern pharmacology is underscored by their progression into clinically approved drugs, particularly in oncology. Marketed drugs such as gefitinib, erlotinib, and lapatinib are potent tyrosine kinase inhibitors that have revolutionized the treatment of specific cancers.[4][11][12] The broad utility of this scaffold stems from the ability to strategically modify substituents, primarily at the C2, C4, C6, and C7 positions, to optimize potency, selectivity, and pharmacokinetic profiles.[1][4] This guide will explore the journey of quinazoline alkaloids from their natural sources to their role as highly engineered therapeutic agents.

Natural Sources and Synthetic Pathways

Occurrence in Nature

Quinazoline alkaloids are not just laboratory creations; they are integral components of the natural world, isolated from a wide array of plants, animals, and microorganisms.[1][3][13] This natural prevalence provides a rich source of lead compounds for drug discovery. For instance, Febrifugine, isolated from the Chinese plant Dichroa febrifuga, has been known for centuries for its potent antimalarial properties.[13] The diversity of these natural products continues to inspire the design of novel synthetic analogues with improved therapeutic indices.

Foundational and Modern Synthesis

The ability to synthetically access the quinazoline core is paramount for drug development, allowing for the creation of extensive compound libraries for screening.

  • Classical Syntheses: The first reported synthesis of the parent quinazoline was by Bischler and Lang in 1895.[2] Shortly after, in 1903, Gabriel reported another route starting from o-nitrobenzylamine.[2] These early methods laid the groundwork for heterocyclic chemistry but often required harsh conditions.

  • Modern Methodologies: Contemporary organic synthesis offers more efficient and versatile routes. Methods such as microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and solid-phase synthesis have become indispensable for rapidly generating diverse quinazoline derivatives.[13][14] These techniques offer advantages like improved yields, shorter reaction times, and greater tolerance for a wide range of functional groups, which is crucial for building libraries for structure-activity relationship (SAR) studies.

Below is a diagram illustrating a generalized workflow for the synthesis of 4(3H)-quinazolinones, a common and highly bioactive subclass.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Core Ring Formation cluster_diversification Further Modification (SAR) A Anthranilic Acid or its derivatives B Acylation/ Amidation A->B Reagent: Acyl Chloride or Amide C N-Acylanthranilic Acid or Amide B->C D Cyclization/ Condensation C->D Reagent: Amine Source (e.g., NH4OAc) + Heat E 4(3H)-Quinazolinone Scaffold D->E F Substitution/ Functionalization E->F e.g., Alkylation, Halogenation, Cross-coupling G Bioactive Quinazolinone Derivatives F->G

Caption: Generalized workflow for the synthesis of bioactive 4(3H)-quinazolinone derivatives.

Experimental Protocol: Synthesis of a 2-Aryl-4(3H)-quinazolinone

This protocol describes a common, reliable method for synthesizing a 2-aryl-4(3H)-quinazolinone derivative, a scaffold prevalent in many bioactive molecules.

Objective: To synthesize 2-phenyl-4(3H)-quinazolinone from 2-aminobenzamide and benzaldehyde.

Pillar of Trustworthiness: This protocol is self-validating. The successful formation of the product can be confirmed through standard analytical techniques (TLC, NMR, Mass Spectrometry), and the expected melting point provides a straightforward check of purity.

StepProcedureRationale & Expertise
1 Reactant Setup In a 100 mL round-bottom flask, combine 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
2 Catalyst Addition Add a catalytic amount of iodine (I₂) (0.25 g, 1 mmol).
3 Reaction Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
4 Workup After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
5 Purification Filter the solid product using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
6 Drying & Characterization Dry the purified solid in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Broad-Spectrum Pharmacological Activities

The quinazoline scaffold is a privileged framework in drug discovery due to its ability to interact with a multitude of biological targets, leading to a wide array of pharmacological effects.[3]

Anticancer Activity: The Flagship Application

The most profound impact of quinazoline derivatives has been in oncology.[4][15] They exert their effects through various mechanisms, targeting key pathways involved in cancer cell proliferation and survival.

A. Tyrosine Kinase Inhibition (TKI): This is the most successful mechanism for quinazoline-based anticancer drugs.[4] Tyrosine kinases are critical enzymes in cellular signaling pathways that, when dysregulated, can drive tumor growth. Quinazoline derivatives, such as gefitinib and erlotinib, act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][11] They bind to the ATP-binding pocket of the enzyme, preventing its activation and blocking downstream signaling cascades responsible for cell proliferation and survival.[16]

G cluster_membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Leads to Proliferation, Survival EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Blocks ATP Binding

References

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Chloro-4-aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is central to numerous pharmacologically active compounds.[2][3] Quinazoline derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[4][5][6]

Within this versatile family, 6-chloro-4-aminoquinazoline derivatives are of particular interest. The substitution pattern—a chlorine atom at the 6-position and an amino group at the 4-position—is a key feature in several potent kinase inhibitors.[4] Notably, this core is found in approved anticancer drugs like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[1] The chlorine atom often serves to occupy a specific hydrophobic pocket in the target protein, enhancing binding affinity, while the 4-amino group is crucial for establishing key hydrogen bond interactions within the ATP-binding site.

This document provides detailed, field-proven protocols for the synthesis of this vital chemical scaffold, explaining the causality behind experimental choices to empower researchers in their drug discovery and development efforts.

Core Scaffold and Strategic Overview

The fundamental structure for which we will outline synthesis protocols is the 6-chloro-4-aminoquinazoline. The numbering convention is critical for discussing substitution patterns and reaction mechanisms.

Caption: Core structure and numbering of 6-chloro-4-aminoquinazoline.

The synthesis of these derivatives can be approached from several common starting materials. The choice of route often depends on the availability of precursors and the desired complexity of the final molecule. Below is a workflow illustrating the primary synthetic pathways.

G A 2-Amino-5-chlorobenzonitrile D Cyclization (e.g., with Formamide) A->D B 5-Chloroanthranilic Acid E Acylation & Cyclization (e.g., with Acyl Chloride, then NH3/Amine) B->E C 2,4-Dichloro-6-chloroquinazoline F Regioselective SNAr (with NH3/Amine) C->F Z 6-Chloro-4-aminoquinazoline Derivatives D->Z E->Z F->Z

Caption: Primary synthetic pathways to 6-chloro-4-aminoquinazoline derivatives.

Protocol 1: Cyclization from 2-Amino-5-chlorobenzonitrile

This is one of the most direct and widely used methods. The strategy involves the construction of the pyrimidine ring onto the substituted aminobenzonitrile precursor using a C1 source like formamide or dimethylformamide-dimethyl acetal (DMF-DMA).

Principle: The reaction proceeds via an initial formation of a formamidine intermediate, which then undergoes an intramolecular cyclization under thermal conditions to form the quinazoline ring. This approach is highly effective for generating the core 4-aminoquinazoline structure. A similar strategy is employed in the synthesis of 6-nitroquinazoline derivatives, which can subsequently be reduced.[7]

Step-by-Step Methodology:
  • Materials & Reagents:

    • 2-Amino-5-chlorobenzonitrile

    • Dimethylformamide-dimethyl acetal (DMF-DMA) or Formamide

    • Ammonium chloride (NH₄Cl) or another ammonia source

    • Ethanol or Acetic Acid (as solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • Step 1 (Intermediate Formation): To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in toluene or another suitable solvent, add DMF-DMA (1.2 eq).

    • Step 2 (Reaction): Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the N'-(2-cyano-4-chlorophenyl)-N,N-dimethylformimidamide intermediate.[7]

    • Step 3 (Cyclization): After cooling, the solvent is typically removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent like glacial acetic acid or ethanol.

    • Step 4 (Amination & Cyclization): Add an ammonia source, such as ammonium chloride (3.0-5.0 eq). Heat the mixture to reflux for 4-8 hours. The amidine intermediate cyclizes in the presence of ammonia to form the final 6-chloro-4-aminoquinazoline.

    • Step 5 (Work-up): Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Step 6 (Purification): The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Causality and Scientist's Notes:

    • Choice of C1 Source: DMF-DMA is highly reactive and often preferred for forming the initial amidine intermediate under milder conditions than formamide.[7] Formamide can also be used directly, acting as both the C1 source and the nitrogen source, though it often requires higher temperatures (130-140 °C).[8]

    • Solvent: Toluene is a good choice for the initial step due to its high boiling point. Acetic acid in the second step acts as both a solvent and a catalyst for the cyclization.

    • Monitoring: It is crucial to monitor the reaction by TLC to avoid the formation of side products due to prolonged heating.

Protocol 2: Synthesis via 5-Chloroanthranilic Acid

This classical route builds the quinazoline ring from an anthranilic acid precursor. It involves an initial acylation, followed by cyclization to a benzoxazinone intermediate, which is then converted to the desired 4-aminoquinazoline.

Principle: 5-chloroanthranilic acid is first acylated. The resulting N-acyl derivative is then cyclized, typically using a dehydrating agent like acetic anhydride, to form a 2-substituted-6-chloro-3,1-benzoxazin-4-one.[9] This stable intermediate readily reacts with ammonia or primary amines, where the amine attacks the carbonyl carbon, leading to ring-opening followed by recyclization to yield the quinazolinone or, in the case of ammonia, the 4-aminoquinazoline.

Step-by-Step Methodology:
  • Materials & Reagents:

    • 5-Chloroanthranilic acid

    • Formic acid or Chloroacetyl chloride

    • Acetic anhydride

    • Ammonia (e.g., ammonium hydroxide, or ammonia gas in a solvent)

    • Pyridine (optional, as a catalyst/base)

    • Ethanol or Dioxane

  • Procedure:

    • Step 1 (Acylation): Reflux 5-chloroanthranilic acid (1.0 eq) in an excess of formic acid for 2-3 hours to obtain N-formyl-5-chloroanthranilic acid. Alternatively, for other C2 substitutions, react with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base.

    • Step 2 (Benzoxazinone Formation): Add acetic anhydride (2.0-3.0 eq) to the N-acylated product and heat the mixture at reflux for 1-2 hours.[9] The acetic anhydride serves as a dehydrating agent to facilitate the cyclization.

    • Step 3 (Isolation of Intermediate): Cool the reaction mixture. The 6-chloro-3,1-benzoxazin-4-one intermediate often precipitates and can be isolated by filtration. It can be used in the next step without extensive purification.

    • Step 4 (Amination): Suspend or dissolve the benzoxazinone intermediate in a solvent like ethanol. Add an excess of an ammonia source (e.g., concentrated ammonium hydroxide) and stir at room temperature or with gentle heating for 2-6 hours.

    • Step 5 (Work-up and Purification): The product, 6-chloroquinazolin-4(3H)-one, will precipitate from the solution. This can be converted to 4,6-dichloroquinazoline using a chlorinating agent like POCl₃/PCl₅. The 4-chloro group can then be selectively displaced by an amine via nucleophilic aromatic substitution (as described in Protocol 3) to yield the final product.

  • Causality and Scientist's Notes:

    • Benzoxazinone Intermediate: The isolation of the benzoxazinone is a key advantage of this route, as it provides a stable, purifiable intermediate that can be used to generate a library of C4-substituted quinazolines by reacting it with various amines.

    • Reaction Conditions: The final amination step is typically high-yielding and proceeds under mild conditions due to the high reactivity of the benzoxazinone ring.

Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)

For creating diverse libraries of 4-aminoquinazoline derivatives, starting from a pre-formed dichloroquinazoline scaffold is an exceptionally powerful and convergent strategy.

Principle: The synthesis relies on the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline ring. The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is well-documented and allows for the selective substitution at C4.[10]

Step-by-Step Methodology:
  • Materials & Reagents:

    • 2,4,6-Trichloroquinazoline (or similar 2,4-dichloro precursor)

    • Desired amine or ammonia source (e.g., N,N-dimethylaniline, 4-aminophenol)[10]

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Dioxane, Isopropanol, or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Step 1 (Reaction Setup): Dissolve the 2,4,6-trichloroquinazoline (1.0 eq) in a suitable solvent such as dioxane or isopropanol in a reaction vessel.

    • Step 2 (Addition of Reagents): Add the desired amine nucleophile (1.0-1.2 eq) and a base like DIPEA (1.5-2.0 eq).

    • Step 3 (Reaction): Stir the mixture at temperatures ranging from room temperature to 80 °C. The reaction is typically complete within 2-12 hours.[10] Microwave irradiation can also be used to accelerate the reaction significantly.[1]

    • Step 4 (Monitoring): Monitor the disappearance of the starting material by TLC.

    • Step 5 (Work-up): Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Step 6 (Purification): Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 6-chloro-4-(substituted)-amino-2-chloroquinazoline derivative.

  • Causality and Scientist's Notes:

    • Regioselectivity: The higher reactivity of the C4 position is due to better stabilization of the Meisenheimer intermediate formed during nucleophilic attack, a consequence of the adjacent ring nitrogen. This makes the SNAr reaction at C4 kinetically and thermodynamically favored.[10]

    • Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

    • Versatility: This method is the preferred choice for late-stage diversification, allowing for the rapid synthesis of a wide array of analogues by simply varying the amine nucleophile.

Data and Workflow Summary

The following table summarizes the key aspects of the described protocols for quick comparison.

Parameter Protocol 1: From Aminobenzonitrile Protocol 2: From Anthranilic Acid Protocol 3: From Dichloroquinazoline (SNAr)
Key Precursor 2-Amino-5-chlorobenzonitrile5-Chloroanthranilic Acid2,4,6-Trichloroquinazoline
Core Transformation Formamidine formation & cyclizationAcylation, benzoxazinone formation, aminationRegioselective Nucleophilic Aromatic Substitution
Key Reagents DMF-DMA, NH₄ClAcetic Anhydride, AmmoniaAmine nucleophile, DIPEA
Key Intermediate N'-formimidamide6-chloro-3,1-benzoxazin-4-one(None, direct substitution)
Primary Advantage Direct and efficient for the parent scaffoldProvides a stable, versatile intermediateExcellent for late-stage diversification and library synthesis
Typical Conditions Reflux in toluene, then acetic acidReflux in formic acid/acetic anhydrideRoom temp to 80 °C in dioxane/IPA

Experimental Workflow Visualization (Protocol 3)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve 2,4,6-trichloroquinazoline in Dioxane B 2. Add Amine Nucleophile (1.1 eq) A->B C 3. Add DIPEA Base (1.5 eq) B->C D 4. Stir at 80 °C (2-12 hours) C->D E 5. Monitor by TLC D->E F 6. Cool & Dilute with H₂O E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the SNAr synthesis of 4-aminoquinazoline derivatives.

References

Nucleophilic aromatic substitution reactions of 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 6-Chloroquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] Many approved drugs, particularly in oncology, feature the 4-anilinoquinazoline moiety, which acts by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][5] Notable examples include Gefitinib (Iressa®) and Erlotinib (Tarceva®), both pivotal in the treatment of non-small-cell lung cancer.[1][6]

The functionalization of the quinazoline ring is crucial for modulating the pharmacological profile of these molecules. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for introducing diverse functionalities onto the electron-deficient quinazoline core. This guide focuses specifically on the SNAr reactions of this compound, a key intermediate for building complex molecules where substitution is desired on the benzo portion of the bicyclic system. Understanding the principles and practicalities of these reactions is essential for researchers in drug discovery and process development.

PART 1: The Mechanism of SNAr on the Quinazoline Ring System

The capacity of the quinazoline ring to undergo SNAr reactions is dictated by its electronic nature. The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, reducing the electron density of the entire aromatic system and making it susceptible to attack by nucleophiles.[7][8]

Causality of Reactivity: Positional Effects

The position of the leaving group (in this case, chlorine) on the quinazoline ring dramatically influences reactivity.

  • Positions 2 and 4: These positions are part of the pyrimidine ring and are highly activated by the adjacent nitrogen atoms. SNAr reactions at C4, in particular, are well-documented and generally proceed under mild conditions due to the strong activation and ability to stabilize the intermediate.[9]

  • Position 6: The chloro group at C6 is on the benzene ring. While still activated by the fused pyrimidine system, it is significantly less reactive than halogens at the C2 or C4 positions. Consequently, reactions at C6 often require more forcing conditions (higher temperatures, stronger bases) or alternative catalytic methods to achieve good conversion.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][10]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chloro group (C6), breaking the aromaticity of the benzene ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, to yield the substituted quinazoline product.

References

Application Notes and Protocols for the Utilization of 6-Chloroquinazoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure provides an ideal framework for the spatial orientation of various substituents, enabling potent and selective interactions with the ATP-binding pockets of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them a critical class of therapeutic targets.[3] Quinazoline-based molecules have led to the development of several FDA-approved drugs that inhibit key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-Activated Kinase 4 (PAK4).[3][4][5]

This guide focuses on the strategic application of 6-chloroquinazoline , a versatile and synthetically tractable starting material, in the construction of diverse and potent kinase inhibitors. The chlorine atom at the 6-position serves as a key functional handle for introducing a wide array of molecular complexity through modern cross-coupling reactions, while the inherent reactivity of other positions on the quinazoline core allows for the systematic building of the final inhibitor. We will explore the chemical logic behind its use and provide detailed, field-proven protocols for its derivatization.

The Strategic Advantage of the 6-Chloro Substituent

The utility of the this compound core stems from the reactivity of the C-Cl bond, which is amenable to palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, heteroaryl, or amino groups, which are often crucial for achieving high potency and selectivity against a specific kinase target. This modular approach provides a powerful platform for generating extensive Structure-Activity Relationship (SAR) data during the drug discovery process.

Furthermore, the synthesis often begins with a more functionalized precursor, 2,4,6-trichloroquinazoline or 4,6-dichloroquinazoline , which allows for a sequential and regioselective approach to building the final molecule.

Key Signaling Pathways Targeted

Kinase inhibitors derived from the this compound scaffold often target critical cell signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. A fundamental understanding of these pathways is essential for rational drug design and for interpreting the mechanism of action of the synthesized compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell growth and proliferation.[2] Many quinazoline inhibitors, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors that target the intracellular kinase domain of EGFR.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K Activates Ras Ras P_EGFR->Ras Activates Quinazoline Quinazoline Inhibitor Quinazoline->P_EGFR Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and inhibition by quinazoline-based drugs.

p21-Activated Kinase 4 (PAK4) Signaling

PAK4 is a serine/threonine kinase that plays a crucial role in regulating the cytoskeleton, cell motility, and survival.[4] Overexpression of PAK4 is linked to metastasis and poor prognosis in several cancers, including non-small cell lung cancer.[4] Selective PAK4 inhibitors can disrupt these processes, thereby inhibiting tumor cell migration and invasion.

PAK4_Pathway PAK4 PAK4 Active_PAK4 Active PAK4 PAK4->Active_PAK4 Activation LIMK1 LIMK1 Active_PAK4->LIMK1 Phosphorylates Inhibitor This compound Derivative Inhibitor->Active_PAK4 Inhibition Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Dynamics Cofilin->Actin Regulates Migration Cell Migration & Invasion Actin->Migration

Caption: PAK4 signaling pathway and its inhibition.

Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from a this compound core typically follows a modular and regioselective strategy. The general workflow involves the sequential functionalization of a di- or tri-halogenated quinazoline precursor.

Synthetic_Workflow Start 2,4,6-Trichloroquinazoline or 4,6-Dichloroquinazoline Step1 Step 1: SNAr at C4 (Regioselective Amination) Start->Step1 Intermediate1 4-Amino-6-chloro- quinazoline Intermediate Step1->Intermediate1 Step2 Step 2: C-C or C-N Coupling at C6 (Suzuki or Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 4-Amino-6-aryl/amino- quinazoline Step2->Intermediate2 Step3 Optional Further Modification (e.g., at C2) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Principle: The C4 position of 2,4-dichloro- or 2,4,6-trichloroquinazoline is significantly more electrophilic than the C2 position, allowing for highly regioselective substitution by amine nucleophiles.[6][7] This step is crucial for installing the anilino or related amino group that often forms key hydrogen bond interactions within the kinase hinge region.

Materials:

  • 4,6-Dichloroquinazoline (1.0 equiv)

  • Substituted Aniline (or other amine) (1.1 equiv)

  • Isopropanol (IPA) or n-Butanol

  • Diisopropylethylamine (DIPEA) (optional, 1.5 equiv) or HCl (catalytic)

  • Reaction vessel suitable for heating under reflux with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction vessel, add 4,6-dichloroquinazoline (1.0 equiv) and the chosen solvent (e.g., isopropanol, ~10 mL per mmol of starting material).

  • Add the substituted aniline (1.1 equiv) to the suspension.

  • Causality Note: The reaction can be run under neutral conditions, or a catalytic amount of acid (e.g., HCl) can be added to protonate the quinazoline nitrogen, further activating the C4 position. Alternatively, a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct, which can be beneficial for sensitive substrates.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., IPA), and then with a non-polar solvent like hexanes to remove impurities.

  • Dry the product under vacuum to yield the 4-amino-6-chloroquinazoline intermediate. Further purification by column chromatography is typically not required if the reaction goes to completion.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position

Principle: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[8][9] This protocol is used to introduce aryl or heteroaryl moieties at the C6-position of the 4-amino-6-chloroquinazoline intermediate, which can occupy hydrophobic pockets in the kinase active site to enhance potency.

Materials:

  • 4-Amino-6-chloroquinazoline intermediate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add the 4-amino-6-chloroquinazoline intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The mixture should be thoroughly degassed by bubbling with argon for 15-20 minutes prior to addition.

  • Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave irradiation, temperatures of 120-150 °C for 15-60 minutes are common and can significantly accelerate the reaction.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-aminoquinazoline product.

ParameterCondition 1 (Conventional)Condition 2 (Microwave)
Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (2-4 mol%)
Base K₂CO₃ (3 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxane/H₂O (4:1)DME
Temperature 80-100 °C120-150 °C
Time 4-24 hours15-60 minutes
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C6-Position

Principle: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[11] This reaction is invaluable for installing substituted amino groups at the C6-position, which can act as hydrogen bond donors or acceptors, or introduce solubilizing groups.

Materials:

  • 4-Amino-6-chloroquinazoline intermediate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a G3 pre-catalyst, 1-3 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Catalyst Preparation (if not using a pre-catalyst): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the 4-amino-6-chloroquinazoline intermediate (1.0 equiv) and the base (e.g., NaOt-Bu, 1.5 equiv) to the flask.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe. Causality Note: The choice of ligand and base is critical. Bulky, electron-rich ligands facilitate the reductive elimination step, while a strong base is required to deprotonate the amine, forming the active nitrogen nucleophile.[11]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diaminoquinazoline derivative.

Case Study: Synthesis of a PAK4 Inhibitor Scaffold

A recent study on the development of selective PAK4 inhibitors provides a concrete example of this synthetic logic.[1][4] The synthesis starts from 2-amino-5-chlorobenzoic acid and proceeds through a 6-chloro-2,4-diaminoquinazoline intermediate, which is then further functionalized.

PAK4_Inhibitor_Synthesis Start 2-Amino-5-chlorobenzoic acid Step1 Cyclization (Urea) Start->Step1 Int1 6-Chloroquinazolin-2,4-dione Step1->Int1 Step2 Chlorination (POCl₃) Int1->Step2 Int2 2,4,6-Trichloroquinazoline Step2->Int2 Step3 Regioselective SNAr (Amine Nucleophile) Int2->Step3 Int3 4-Amino-2,6-dichloroquinazoline Step3->Int3 Step4 Second SNAr or Cross-Coupling Int3->Step4 Final PAK4 Inhibitor Scaffold Step4->Final

Caption: Synthetic route to a this compound-based PAK4 inhibitor.

This pathway demonstrates the power of sequential, regioselective reactions on a multi-halogenated quinazoline core to build complex, biologically active molecules. The 6-chloro position is retained until a late stage, allowing for diversification to optimize the inhibitor's properties.

Conclusion

This compound and its di- and tri-chloro precursors are exceptionally valuable platforms for the synthesis of kinase inhibitors. The ability to perform regioselective nucleophilic aromatic substitutions and late-stage palladium-catalyzed cross-coupling reactions provides a robust and flexible strategy for drug discovery. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the power of this scaffold in creating the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloroquinazoline Analogs and the Advent of Microwave Synthesis

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] In particular, the introduction of a chloro-substituent at the 6-position of the quinazoline ring has been shown to be a critical modification in the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] These this compound derivatives have demonstrated significant potential in the development of novel antitumor agents.[1]

Traditionally, the synthesis of these valuable compounds has relied on conventional thermal heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields.[5][6] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a green, efficient, and rapid alternative.[5][7] Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, leading to dramatic rate enhancements, higher product yields, and improved purity.[8] This technology has proven to be particularly advantageous in the synthesis of heterocyclic compounds like quinazolines.[4][9]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of this compound analogs, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established scientific literature and are designed to be reproducible and scalable.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive

The advantages of microwave synthesis over conventional heating are not merely about speed; they are rooted in the fundamental principles of dielectric heating.[9] Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave energy directly interacts with polar molecules and ions within the reaction medium. This interaction induces rapid molecular rotation and ionic conduction, resulting in a rapid and uniform increase in temperature throughout the bulk of the reaction mixture. This efficient energy transfer minimizes the thermal gradient effect often seen in conventional heating and can lead to unique reactivity and selectivity.

The key benefits for the synthesis of this compound analogs include:

  • Accelerated Reaction Times: Reactions that typically take hours or even days under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[4][5]

  • Enhanced Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired this compound analogs.[1][5]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, leading to highly reproducible results.

  • Energy Efficiency and Green Chemistry: By significantly reducing reaction times, microwave synthesis consumes less energy compared to conventional methods. Furthermore, the efficiency of the reactions can reduce the need for excess reagents and solvents, aligning with the principles of green chemistry.[7]

General Synthetic Strategies for this compound Analogs

The microwave-assisted synthesis of this compound analogs typically proceeds through a multi-step sequence, starting from readily available precursors. A common and versatile starting material is 2-amino-5-chlorobenzoic acid. The general synthetic workflow can be visualized as follows:

References

Application Note & Protocol: Synthesis of N-Aryl-4-aminoquinazolines via N-Arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib. The critical step in synthesizing these and other bioactive molecules is often the N-arylation of a 4-chloroquinazoline precursor with a substituted aniline. This document provides a detailed guide to this essential reaction, covering the underlying chemical principles, offering step-by-step protocols for both traditional and microwave-assisted synthesis, and discussing critical parameters for reaction optimization and troubleshooting.

Introduction: The Significance of the Quinazoline Core

The 4-aminoquinazoline framework is a cornerstone of modern drug discovery. Its rigid, heterocyclic structure serves as an effective scaffold for interacting with the ATP-binding sites of various protein kinases. The substituent at the N4-position, introduced via the aniline coupling partner, is crucial for modulating potency, selectivity, and pharmacokinetic properties. The direct N-arylation of 4-chloroquinazoline is the most common and efficient method for forging this critical C-N bond.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4-position towards attack by the nucleophilic aniline. The reaction can be performed under thermal conditions, but is often accelerated by acid catalysis, microwave irradiation, or transition metal catalysis.

Reaction Mechanism and Key Considerations

The N-arylation of 4-chloroquinazolines with substituted anilines is typically a nucleophilic aromatic substitution (SNAr).

Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 carbon of the quinazoline ring. This forms a tetrahedral intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group.

  • Deprotonation: A base, which can be the aniline reactant itself or an added scavenger, removes the proton from the newly attached nitrogen, yielding the final N-aryl-4-aminoquinazoline product and a hydrochloride salt.

The reaction rate is highly dependent on:

  • Nucleophilicity of the Aniline: Electron-donating groups (EDGs) on the aniline (e.g., -OCH₃, -CH₃) increase its nucleophilicity and generally accelerate the reaction.

  • Leaving Group Ability: Chlorine is an excellent leaving group, making 4-chloroquinazoline a highly reactive substrate.

  • Solvent: Polar aprotic solvents like isopropanol, n-butanol, or acetonitrile are commonly used as they can solvate the charged intermediate and facilitate the reaction.

Experimental Protocols

This section details two reliable protocols for the synthesis of N-aryl-4-aminoquinazolines. Protocol A describes a conventional, thermally-driven method, while Protocol B outlines a more rapid microwave-assisted procedure.

Protocol A: Conventional Thermal Synthesis

This method is robust and does not require specialized equipment beyond standard laboratory glassware. It is well-suited for a wide range of substituted anilines.

Materials & Reagents:

  • 4-Chloroquinazoline

  • Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)

  • Isopropanol (IPA), reagent grade

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (DCM, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloroquinazoline (1.0 eq).

  • Reagent Addition: Add the substituted aniline (1.1 eq) to the flask.

  • Solvent Addition: Add isopropanol (approximately 0.1 M concentration relative to the limiting reagent).

  • Reaction Conditions: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 80-90 °C.

  • Monitoring: Stir the reaction mixture vigorously under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrochloride salt will often form.

    • Filter the solid and wash it with cold isopropanol or diethyl ether to remove impurities.

    • For further purification, the solid can be suspended in a mixture of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl salt and extract the free base into the organic layer. .

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Causality Behind Choices:

  • Isopropanol (IPA): IPA is a good solvent for both reactants and its boiling point (82.6 °C) provides an appropriate temperature for the reaction to proceed at a reasonable rate without significant decomposition.

  • Excess Aniline (1.1 eq): A slight excess of the aniline ensures the complete consumption of the limiting 4-chloroquinazoline and can also act as a base to neutralize the HCl generated during the reaction.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions, especially with sensitive anilines.

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.

Materials & Reagents:

  • 4-Chloroquinazoline

  • Substituted aniline

  • n-Butanol or Ethanol

  • Microwave synthesis vial with a snap cap

  • Microwave synthesizer

Step-by-Step Procedure:

  • Vial Preparation: In a 10 mL microwave synthesis vial, combine 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent Addition: Add n-butanol or ethanol (2-3 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction is typically run with a power setting of around 100 W.

  • Monitoring & Work-up: After irradiation, cool the vial to room temperature. The work-up procedure is similar to Protocol A. The product often precipitates upon cooling and can be collected by filtration.

Causality Behind Choices:

  • n-Butanol/Ethanol: These polar alcohols are excellent microwave absorbers, allowing for rapid and uniform heating of the reaction mixture. Their higher boiling points compared to IPA allow for higher reaction temperatures under sealed-vessel conditions.

  • Sealed Vial: This allows the temperature of the reaction to be raised above the normal boiling point of the solvent, significantly accelerating the reaction rate according to the Arrhenius equation.

Visualization of Workflow & Reaction

The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis.

N_Arylation_Reaction cluster_conditions Conditions R1 4-Chloroquinazoline C1 Solvent (e.g., Isopropanol) P1 N-Aryl-4-aminoquinazoline R1->P1 R2 Substituted Aniline (Ar-NH2) C2 Heat (Δ) or Microwave (µW) R2->P1 P2 HCl

Caption: General reaction scheme for the N-arylation of 4-chloroquinazoline.

Experimental_Workflow A 1. Combine Reactants (4-Chloroquinazoline & Aniline) B 2. Add Solvent (e.g., Isopropanol) A->B C 3. Heat Reaction (Reflux or Microwave) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Cool & Isolate Crude (Filtration) D->E F 6. Work-up & Purification (Extraction & Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow for synthesis and purification.

Results & Data Summary

The choice of methodology can significantly impact reaction outcomes. Below is a summary of typical results for the synthesis of various N-aryl-4-aminoquinazolines, highlighting the differences between conventional and microwave-assisted methods.

Substituted AnilineMethodSolventTimeYield (%)Reference
AnilineConventionalIsopropanol2 h98%
3-ChloroanilineConventionalIsopropanol2 h96%
3-EthylanilineConventionalIsopropanol2 h98%
3-Bromo-4-fluoroanilineConventionalIsopropanol16 h~70%
3,4-DichloroanilineMicrowaveEthanol10 min95%
4-FluoroanilineMicrowaveEthanol10 min96%

As the data indicates, microwave-assisted synthesis offers a substantial reduction in reaction time while maintaining excellent to quantitative yields. Conventional heating is also highly effective, though it may require longer reaction times, especially for anilines bearing electron-withdrawing groups.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient temperature; Deactivated aniline (strong EWGs); Poor quality starting material.Increase reaction temperature. For microwave, increase the set temperature. For conventional, switch to a higher boiling solvent like n-butanol. Consider adding a catalytic amount of acid (e.g., HCl, p-TsOH) to protonate the quinazoline ring and further activate it.
Formation of Side Products Reaction temperature too high or reaction time too long, leading to decomposition; Reaction with solvent.Reduce reaction temperature or time. Ensure the use of a high-purity, appropriate solvent.
Difficult Purification Product is highly soluble in the reaction solvent; Impurities co-elute with the product.After cooling, try adding an anti-solvent (e.g., hexanes) to precipitate the product. Optimize the chromatography eluent system; consider a different stationary phase if necessary.

Conclusion

The N-arylation of 4-chloroquinazolines is a fundamental and versatile transformation in the synthesis of pharmaceutically relevant compounds. Both conventional thermal methods and modern microwave-assisted protocols provide efficient and high-yielding access to a diverse range of N-aryl-4-aminoquinazolines. The choice of method can be tailored based on the available equipment, the scale of the reaction, and the reactivity of the specific aniline substrate. By understanding the underlying mechanism and key procedural parameters, researchers can effectively troubleshoot and optimize this critical reaction to advance their drug discovery programs.

Cell viability assays (MTT) for 6-chloroquinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening of 6-Chloroquinazoline Compounds Using the MTT Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Oncology and the Role of Viability Assays

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for potent antitumor activity.[1][2][3] Specifically, this compound derivatives have emerged as a promising class of molecules, often targeting critical signaling pathways involved in cell proliferation and survival.[4] Evaluating the cytotoxic potential of these novel chemical entities is a foundational step in preclinical drug discovery.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing in vitro cell viability.[5][6] It provides a quantitative measure of how a compound affects cell metabolic activity, which in most cases, is directly proportional to the number of viable cells.[6] This application note provides a detailed, field-tested protocol for utilizing the MTT assay to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50) of this compound compounds.

The Biochemical Principle of the MTT Assay

The MTT assay's mechanism is contingent on the metabolic activity of living cells. The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7][8]

  • Cellular Uptake: The positively charged MTT salt passively diffuses across the plasma membrane and accumulates in the mitochondria of living cells.[9]

  • Enzymatic Reduction: Within the mitochondrial electron transport chain, NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, reduce the tetrazolium ring of MTT.[7][8] This reaction is indicative of active mitochondrial respiration and, by extension, cell viability.

  • Formazan Formation: This reduction converts the yellow MTT into insoluble purple formazan crystals, which accumulate inside the cell.[10]

  • Solubilization & Quantification: A solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, is added to dissolve the formazan crystals.[5] The resulting purple solution is then quantified by measuring its absorbance using a spectrophotometer (microplate reader), usually at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[5]

MTT_to_Formazan MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan NAD(P)H-dependent Oxidoreductases (in viable cells)

Caption: Enzymatic conversion of MTT to formazan by viable cells.

Critical Considerations for Quinazoline-Based Compounds

While the MTT assay is a gold standard, its chemical basis makes it susceptible to interference. When screening novel compounds like 6-chloroquinazolines, a scientist must act as a detective, proactively identifying and controlling for potential artifacts to ensure data integrity.

Compound Solubility and Handling

Quinazoline derivatives often exhibit poor aqueous solubility.[11][12][13] This is a primary source of variability and inaccurate results.

  • Causality: If a compound precipitates out of the culture medium, its effective concentration is unknown and inconsistent across wells, leading to high variability.[14][15]

  • Protocol Insight: Stock solutions should be prepared in 100% DMSO. The final concentration of DMSO in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[14] Always include a "vehicle control" (cells treated with the same final concentration of DMSO) to normalize the results. Visually inspect the diluted compound in the assay medium for any cloudiness or precipitation before adding it to the cells.[14]

Interference with the MTT Reagent (False Positives)

The most significant pitfall is the direct, non-enzymatic reduction of MTT by the test compound itself.

  • Causality: Compounds with reducing properties, such as those containing free thiol groups or certain antioxidant moieties, can chemically reduce the yellow MTT to purple formazan in the absence of any cells.[16][17] This leads to a falsely high absorbance reading, masking true cytotoxicity and making a toxic compound appear safe or even proliferative.[16][18]

  • Self-Validation System: The "Golden Rule" is to always run a parallel set of cell-free controls.[16] These wells contain only the culture medium, MTT reagent, and your test compound at each concentration. If a purple color develops in these wells, your compound is directly interfering with the assay, and the results are not a true measure of cell viability. In such cases, an alternative assay (e.g., Resazurin, ATP-based, or Crystal Violet) should be considered.[19][20]

Interference with Formazan Product (False Negatives)

Certain compounds can interact with or degrade the purple formazan product after it has been formed.

  • Causality: Compounds with photosensitizing properties, such as porphyrins, can promote the rapid degradation of formazan dye when exposed to light.[16][21] This results in a lower absorbance reading, underestimating cell viability and making a non-toxic compound appear cytotoxic.

  • Protocol Insight: While less common for quinazolines, it is good practice to minimize the plate's exposure to light after the addition of the solubilization buffer. Read the plate within a consistent and reasonable timeframe (e.g., within 1 hour) after solubilization.[22]

Detailed Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials and Reagents
  • Cell Line: Appropriate human cancer cell line (e.g., MGC-803, Bcap-37, PC3, A549).[2][4]

  • Culture Medium: Recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[23]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile, phosphate-buffered saline (PBS).[7][24] Filter-sterilize this solution and store it at 4°C, protected from light.

  • Solubilization Buffer: Dimethyl Sulfoxide (DMSO) or Acidified Isopropanol (0.1 N HCl in Isopropanol).

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (spectrophotometer).

Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Execution A 1. Cell Seeding Seed cells in 96-well plate. (e.g., 5,000-10,000 cells/well) B 2. Incubation Allow cells to adhere. (24 hours at 37°C) A->B C 3. Compound Addition Add serial dilutions of This compound compounds. B->C D 4. Exposure Incubation Incubate for desired time. (e.g., 48 or 72 hours) C->D E 5. Add MTT Reagent (10-20 µL of 5 mg/mL stock) D->E F 6. Formazan Development Incubate for 2-4 hours. (Purple crystals form) E->F G 7. Solubilize Crystals Add 100-150 µL DMSO. F->G H 8. Read Absorbance Measure OD at 570 nm. G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding (Day 1): a. Harvest cells that are in the logarithmic growth phase.[15] b. Perform a cell count and determine viability (e.g., using Trypan Blue). c. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not seed cells in "Blank" wells. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and recovery.[25]

  • Compound Treatment (Day 2): a. Prepare serial dilutions of the this compound stock solution in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations. c. Crucially, set up the following controls on the same plate:

    • Untreated Control: Cells with fresh medium only (represents 100% viability).
    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells.
    • Blank Control: Wells with medium only, no cells (for background absorbance).
    • Cell-Free Compound Control: Wells with medium and each compound concentration, but no cells (to check for direct MTT reduction). d. Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Incubation (Day 4 or 5): a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to all wells (including controls).[26][27] b. Gently swirl the plate to mix. c. Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[27]

  • Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells. b. Add 150 µL of DMSO to each well to dissolve the crystals.[28] c. Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization.[22] d. Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to reduce background noise.[22]

Data Analysis and Interpretation

Calculating Percent Viability

The primary output is the percent viability, which normalizes the absorbance of treated cells to that of the untreated controls.

  • Calculate Average Absorbance: Determine the average absorbance for each set of replicates (Blank, Untreated, Vehicle, and each compound concentration).

  • Subtract Background: Subtract the average blank absorbance from all other average absorbance values.

    • Corrected OD = Average OD of Sample - Average OD of Blank

  • Calculate Percent Viability:

    • % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

Determining the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot the Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the log of the compound concentration (X-axis).[29]

  • Nonlinear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a nonlinear regression model (log[inhibitor] vs. response -- variable slope).[30]

  • Calculate IC50: The software will calculate the precise concentration at which the curve passes through 50% viability. This is the IC50 value.[31][32]

Sample Data Presentation
Compound Conc. (µM)Log(Conc.)Avg. OD (570nm)Corrected OD% Viability
Blank (No Cells)N/A0.0520.000N/A
Vehicle Control (0 µM)N/A0.8750.823100.0%
0.1-1.00.8500.79897.0%
10.00.7120.66080.2%
101.00.4880.43653.0%
501.70.2150.16319.8%
1002.00.1010.0496.0%

Based on this sample data, the IC50 value would be calculated to be slightly less than 10 µM.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Compound precipitation- Edge effects on the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Visually confirm compound solubility in media.- Avoid using the outermost wells of the plate; fill them with sterile PBS instead.[33]
Absorbance Readings Too Low - Low cell seeding density- Insufficient MTT incubation time- Incomplete formazan solubilization- Optimize cell number via a titration experiment (start with 10,000 cells/well).[15][34]- Increase MTT incubation to 3-4 hours.- Ensure crystals are fully dissolved by pipetting or shaking before reading.
Vehicle Control Shows Low Viability - DMSO concentration is too high- Cell health is poor- Ensure final DMSO concentration is <0.5%.- Use cells in the logarithmic growth phase and at a low passage number.[15]
Cell-Free Wells Turn Purple - Compound is directly reducing MTT- The assay is invalid for this compound. - Use an alternative viability assay that does not rely on tetrazolium reduction, such as an ATP-based assay (CellTiter-Glo®) or a protease-based assay.[19]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction for maximum yield and purity.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis of this compound, particularly when using the prevalent method of reacting a 2-amino-5-chlorophenyl precursor with a formamide equivalent.

Issue 1: Low or No Product Formation

Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows mostly unreacted starting material and minimal product. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue, typically pointing to problems with activation energy, reagent quality, or reaction setup. Let's break down the potential culprits.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The condensation and cyclization steps required to form the quinazoline ring have a significant activation energy barrier. Room temperature reactions are often sluggish or fail completely.

    • Troubleshooting Protocol: Systematically screen higher temperatures. Set up small-scale parallel reactions at intervals such as 80 °C, 100 °C, and 120 °C.[1][2] Monitor progress by TLC or LC-MS to identify the temperature that provides the best conversion rate without significant byproduct formation. For the Niementowski reaction, temperatures often need to exceed 130°C.[2]

  • Poor Quality of Starting Materials: Impurities in your 2-amino-5-chlorobenzonitrile or 2-amino-5-chlorobenzoic acid can inhibit the reaction or introduce side pathways.[1] Formamide is notoriously hygroscopic; water contamination can prevent the necessary dehydration steps.

    • Validation Protocol:

      • Verify the purity of your starting amine via NMR, melting point, or LC-MS.

      • Use a fresh, sealed bottle of formamide or dry it over molecular sieves before use.

      • If using other reagents like aldehydes, ensure their purity by distillation or recrystallization.[1]

  • Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.[1] Non-polar solvents may not adequately dissolve polar intermediates, while protic solvents can interfere with condensation steps.

    • Troubleshooting Protocol: If the reaction is sluggish in a standard solvent like toluene, consider screening higher-boiling, polar aprotic solvents such as DMF, DMAc, or DMSO, which can improve the solubility of reactants and intermediates.[2]

  • Catalyst Inactivity (if applicable): If your specific route uses a catalyst (e.g., acid or metal catalyst), its activity is paramount.

    • Validation Protocol: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., desiccated, under inert atmosphere).[1][2] Perform a small-scale test with a fresh batch of catalyst to rule out deactivation.

Issue 2: Significant Byproduct Formation

Question: My reaction yields a complex mixture of products, and isolating the desired this compound is difficult. What are these impurities and how can I prevent their formation?

Answer: Byproduct formation often arises from side reactions competing with the main cyclization pathway, or from decomposition under harsh conditions.

Possible Causes & Solutions:

  • Decomposition at High Temperatures: While heat is necessary, excessive temperatures can cause starting materials or the product to decompose.[2]

    • Optimization Protocol: Once you've found a temperature that drives the reaction, try to lower it in 5-10 °C increments to find the minimum effective temperature.[2] This minimizes thermal degradation while maintaining a reasonable reaction rate.

  • Hydrolysis of Intermediates or Product: The presence of water, especially at high temperatures and under acidic or basic conditions, can lead to the hydrolysis of nitrile groups or cleavage of the quinazoline ring.[2]

    • Preventative Protocol: Use anhydrous solvents and reagents.[2] If an acidic or basic workup is required, perform it quickly and at low temperatures to minimize product degradation.

  • Self-Condensation or Polymerization: Highly concentrated reactions can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.

    • Optimization Protocol: Try running the reaction at a lower concentration (higher dilution) to favor the intramolecular pathway.[2]

Data Summary: Key Reaction Parameters

The following table summarizes critical parameters for optimizing this compound synthesis, comparing two common starting materials.

Parameter2-Amino-5-chlorobenzoic Acid2-Amino-5-chlorobenzonitrileRationale & Expert Insight
C1 Source Formamide, Formic AcidFormamide, Triethyl orthoformateFormamide is often used in excess as both reagent and solvent. It provides the N3 and C4 atoms of the quinazoline ring.[3][4]
Typical Temp. 120-180 °C100-160 °CHigh temperatures are required to drive the dehydration and cyclization steps.[2][5]
Solvent Formamide (neat), Toluene, DMFFormamide (neat), DMF, DMSOSolvent choice must balance reactant solubility with the high temperatures needed for reaction.[1][2]
Key Challenge Decarboxylation as a side reaction.Hydrolysis of the nitrile group.The chosen starting material dictates the most likely side reactions to monitor for.
Workup Cool, precipitate with water, filter.Pour into ice water, filter solid.The product is typically a solid that precipitates upon addition of a non-solvent like water.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is a better starting material: 2-amino-5-chlorobenzoic acid or 2-amino-5-chlorobenzonitrile?

Both are viable precursors. The reaction of 2-amino-5-chlorobenzoic acid with formamide is a variation of the Niementowski quinazoline synthesis.[3][5] It's a classic, robust method but often requires high temperatures. 2-Amino-5-chlorobenzonitrile can also be used effectively and may proceed under slightly milder conditions, though the nitrile group can be sensitive to hydrolysis.[1] The choice often depends on the commercial availability, cost, and purity of the starting material.

Q2: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any major byproducts. Stain with UV light and a secondary stain like potassium permanganate if needed. For more quantitative analysis, LC-MS is ideal.

Q3: My crude product is an oil and won't crystallize. How should I purify it?

If the product fails to precipitate or crystallize after workup, purification by column chromatography on silica gel is the standard approach.[1] A gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from impurities.[1]

Q4: Can this reaction be performed using microwave irradiation?

Yes, microwave-assisted synthesis can be an excellent way to improve yields and dramatically reduce reaction times for quinazoline synthesis.[5] The high temperatures needed for cyclization can often be reached in minutes instead of hours, which can also help minimize the formation of thermal degradation byproducts.

Part 3: Protocols and Visualizations

Optimized Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzoic Acid

This protocol is a representative procedure based on the Niementowski reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorobenzoic acid (1.0 eq).

  • Reaction Setup: Add an excess of formamide (10-20 eq), which will act as both a reactant and the solvent.[5]

  • Heating: Heat the reaction mixture to 130-150 °C with vigorous stirring. The mixture will become a homogenous solution as it heats.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water or ice, which should cause the product to precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide.

  • Purification: Dry the crude solid. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography to obtain pure this compound.

Visualizing the Chemistry
Reaction Mechanism

The following diagram illustrates the plausible mechanism for the formation of the quinazoline ring from 2-amino-5-chlorobenzoic acid and formamide.

ReactionMechanism Figure 1: Plausible Reaction Mechanism SM 2-Amino-5-chlorobenzoic acid + Formamide INT1 N-Formylation SM->INT1 + HCONH2 - H2O INT2 Amidation INT1->INT2 + HCONH2 - NH3 INT3 Cyclization (Dehydration) INT2->INT3 Heat (Δ) - H2O PROD This compound-4(3H)-one INT3->PROD TroubleshootingWorkflow Figure 2: Troubleshooting Decision Tree start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc is_sm Is Starting Material (SM) Dominant? check_tlc->is_sm yes_sm Cause: Incomplete Reaction is_sm->yes_sm Yes no_sm Cause: Degradation or Complex Side Reactions is_sm->no_sm No action_temp Action: Increase Temperature Screen Solvents yes_sm->action_temp action_reagent Action: Verify Reagent Purity Use Anhydrous Conditions yes_sm->action_reagent action_optimize Action: Lower Temperature Run at Higher Dilution no_sm->action_optimize OptimizationParameters Figure 3: Key Optimization Parameters center Yield & Purity Optimization Temp Temperature center->Temp Time Reaction Time center->Time Conc Concentration center->Conc Solvent Solvent center->Solvent Purity Reagent Purity center->Purity

References

Identifying and minimizing side products in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you identify and minimize side products in your quinazoline synthesis, thereby improving yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Q1: My Niementowski reaction is resulting in a low yield and several byproducts. What could be the cause?

The Niementowski reaction, which involves the condensation of anthranilic acids with amides, is a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines (quinazolinones).[1][2][3][4] However, low yields can be a significant issue.

Potential Causes & Solutions:

  • High Reaction Temperatures: Temperatures exceeding 130°C can lead to the decomposition of starting materials and the formation of undesired byproducts.[1]

    • Solution: Carefully control the reaction temperature. It is advisable to run small-scale experiments to determine the optimal temperature that balances the reaction rate with minimal byproduct formation.[1]

  • Inefficient Cyclization: The cyclization of the intermediate o-amidobenzamide can sometimes be inefficient, leading to lower yields.[1]

    • Solution: Consider using a microwave-assisted protocol. Microwave irradiation has been shown to improve yields and reduce reaction times in Niementowski synthesis.[5]

  • Substituent Effects: The nature of the substituents on both the anthranilic acid and the amide can influence the reaction's efficiency.[1]

    • Solution: If you are working with a new set of substrates, it may be necessary to re-optimize the reaction conditions. A thorough literature search for similar substitutions can provide valuable insights.

Experimental Protocol: Temperature Optimization

  • Set up a series of small-scale reactions in parallel.

  • Vary the reaction temperature in 5-10°C increments (e.g., 120°C, 130°C, 140°C).

  • After a fixed time, quench the reactions and analyze the crude product mixture using a quantitative method like NMR with an internal standard or HPLC to determine the yield of the desired quinazolinone and the formation of byproducts.[1]

  • Select the temperature that provides the best balance between reaction rate and product purity.

Q2: I am observing an unexpected byproduct in my Friedländer synthesis. What is it likely to be?

The Friedländer synthesis is a versatile method for producing quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group.[6][7][8] However, side reactions can occur if conditions are not carefully controlled.

Common Side Products & Prevention:

  • Quinoline Derivatives: A frequent issue is the formation of quinoline derivatives, especially if the reaction conditions are not optimized.[1] This is due to the similarity of the starting materials with those used in quinoline synthesis.[1][7]

    • Solution: Precise control of reaction parameters such as temperature, catalyst, and reaction time is crucial. The use of specific catalysts like trifluoroacetic acid, toluenesulfonic acid, iodine, or various Lewis acids can help direct the reaction towards the desired quinazoline product.[6]

  • Self-Condensation Products: The active methylene compound can undergo self-condensation, leading to impurities.[1]

    • Solution: This can often be minimized by slowly adding the active methylene compound to the reaction mixture to maintain a low concentration.

Q3: My metal-catalyzed quinazoline synthesis is not clean. What are the likely side reactions?

Transition-metal-catalyzed reactions have become powerful tools for quinazoline synthesis due to their efficiency and functional group tolerance.[9][10][11] However, they are not without their challenges.

Potential Side Reactions & Mitigation:

  • Homocoupling of Starting Materials: This can be a significant side reaction, particularly in cross-coupling approaches.

    • Solution: The choice of ligand, catalyst, and reaction conditions is critical. For instance, in copper-catalyzed syntheses, the use of appropriate ligands can suppress unwanted homocoupling.[10]

  • Oxidation of the Quinazoline Ring: In aerobic oxidation reactions, over-oxidation can lead to the formation of quinazolinone byproducts.[1]

    • Solution: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent this.[1] If an oxidant is required, careful selection and stoichiometry are essential.

  • Hydrolysis of the Quinazoline Ring: The quinazoline ring can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[1][12]

    • Solution: Whenever possible, perform the reaction under neutral conditions. If an acid or base is necessary, use the minimum effective amount and consider milder alternatives.[1] During work-up, neutralize the reaction mixture promptly.[1]

Experimental Workflow: Minimizing Oxidation

G start Reaction Setup inert_atm Assemble glassware under inert atmosphere (Ar or N2) start->inert_atm degas Degas solvent inert_atm->degas reagents Add degassed solvent and reagents degas->reagents reaction Run reaction under inert atmosphere reagents->reaction workup Aqueous workup reaction->workup end Pure Quinazoline Product workup->end

Caption: Workflow for minimizing oxidation in quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the key factors to consider for optimizing the yield and purity of quinazolines?

Optimizing any chemical synthesis requires a systematic approach. For quinazolines, the following factors are paramount:

FactorImportance & Considerations
Solvent The solubility of reactants is crucial for efficient reaction. For polar substrates, consider DMF or DMSO. For less polar compounds, toluene or dioxane may be more suitable.[1] The use of anhydrous solvents is often necessary to prevent hydrolysis.[1]
Catalyst In metal-catalyzed reactions, ensure the catalyst is active and not poisoned.[1] For classical syntheses, the choice and amount of acid or base catalyst can significantly impact the reaction outcome.
Temperature As discussed, temperature control is critical to prevent decomposition and side reactions.[1]
Reaction Time Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Purity of Starting Materials Impurities in starting materials can act as inhibitors or participate in side reactions, leading to lower yields and complex purification.[13]
Q5: How can I avoid the formation of quinazolinones when my target is a substituted quinazoline?

The formation of a quinazolinone from a quinazoline is an oxidation process.

Strategies to Prevent Oxidation:

  • Inert Atmosphere: As mentioned earlier, conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent aerobic oxidation.[1]

  • Choice of Starting Materials: Some synthetic routes are more prone to oxidation than others. For example, syntheses starting from 2-aminobenzylamines are less likely to yield quinazolinones compared to those starting from 2-aminobenzaldehydes or 2-aminobenzophenones if an external oxidant is not used.

  • Control of Oxidants: If the reaction requires an oxidant, use a stoichiometric amount and consider milder options.

Q6: Are there any "green" or more sustainable approaches to quinazoline synthesis?

Yes, the field of green chemistry has made significant inroads into heterocyclic synthesis.

Sustainable Synthetic Strategies:

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, lower energy consumption, and improved yields.[5]

  • Solvent-Free Reactions: Some quinazoline syntheses can be performed under solvent-free conditions, reducing solvent waste.[5][14]

  • Catalyst-Free Reactions: Certain methods, particularly for the synthesis of quinazolinones, can proceed without a catalyst, simplifying the work-up and reducing waste.[14]

  • Multi-component Reactions (MCRs): MCRs are atom-economical processes where multiple starting materials react in a single step to form the final product, minimizing waste and purification steps.[5][15]

Reaction Mechanism: A Generalized Metal-Catalyzed Quinazoline Synthesis

G cluster_0 Catalytic Cycle cluster_1 Substrates A Active Catalyst [M]-L B Oxidative Addition A->B C Intermediate Complex B->C D Reductive Elimination C->D D->A Regeneration E Quinazoline Product D->E S1 2-Haloaniline Derivative S1->B S2 Amine/Amide S2->C

Caption: Generalized catalytic cycle for quinazoline synthesis.

References

Troubleshooting low reactivity in nucleophilic substitution of chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with chloroquinazolines. The quinazoline scaffold is a cornerstone in medicinal chemistry, and its functionalization via nucleophilic aromatic substitution (SNAr) is a critical step in the synthesis of numerous bioactive compounds.[1][2] However, the reactivity of the chloroquinazoline core can be deceptively complex. This guide provides in-depth troubleshooting advice, optimization protocols, and mechanistic insights to help you overcome common challenges and achieve your synthetic goals.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the nucleophilic substitution of chloroquinazolines in a direct question-and-answer format.

Q1: My reaction is stalled. I see starting material but little to no product formation. What's going wrong?

A1: This is the most common challenge, typically rooted in insufficient activation of either the electrophile (chloroquinazoline) or the nucleophile. The SNAr reaction on a chloroquinazoline proceeds through a Meisenheimer complex, and the stability of this intermediate is paramount.

Causality & Troubleshooting Steps:

  • Insufficient Electrophilicity of the Quinazoline Ring: The C4 position of the quinazoline ring is electron-deficient due to the influence of the ring nitrogens, making it the primary site for nucleophilic attack.[3][4] However, electron-donating groups (EDGs) on the quinazoline ring can counteract this effect, reducing the electrophilicity of the C4 carbon and slowing the reaction.

    • Solution: If your substrate contains EDGs, more forcing conditions are necessary. Increase the reaction temperature in 10-20°C increments. If conventional heating is ineffective, consider switching to microwave irradiation, which can dramatically accelerate reactions with high activation barriers.[1][5][6][7]

  • Low Nucleophilicity of the Attacking Reagent: Weakly nucleophilic species, such as electron-poor anilines or sterically hindered amines, often struggle to attack the chloroquinazoline ring.[1][6]

    • Solution 1: Base-Mediated Activation. For nucleophiles like phenols, thiols, or even some amines, deprotonation with a suitable base generates a more potent anionic nucleophile (e.g., a phenoxide or thiolate).

    • Solution 2: Solvent Effects. Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile through hydrogen bonding.[8]

  • Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that increases the energetic barrier for the nucleophile to attack the electrophile.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (MeCN). If solubility is an issue, a mixture like THF/water can be effective, especially under microwave conditions.[1][6]

Q2: I'm attempting a reaction with a substituted aniline, and it's not working. Why are some anilines less reactive?

A2: The electronic and steric properties of the aniline nucleophile are critical.

  • Electronic Effects: Anilines bearing electron-withdrawing groups (e.g., nitro, cyano) are poor nucleophiles. These reactions often require higher temperatures, longer reaction times, or microwave irradiation to achieve good conversion.[1][6]

  • Steric Hindrance: Anilines with bulky substituents at the ortho position (e.g., 2-methylaniline, 2-fluoroaniline) can be completely unreactive due to steric clash, which prevents the nitrogen lone pair from achieving the correct trajectory to attack the C4 position.[1] In many cases, even at elevated temperatures, no product is observed.[1]

    • Troubleshooting: If you suspect steric hindrance is the issue, there are limited options for a standard SNAr. You may need to consider alternative coupling strategies, such as a Buchwald-Hartwig amination, although this falls outside the scope of direct nucleophilic substitution.

Q3: My reaction is messy, with multiple side products. What are the likely side reactions?

A3: While SNAr on chloroquinazolines is often clean, side reactions can occur under certain conditions.

  • Reaction with Solvent: Amide solvents like DMF can sometimes participate in the reaction at high temperatures, leading to the formation of aminocarbonyl byproducts.[9] If you observe unexpected impurities when using DMF at reflux, consider switching to an alternative polar aprotic solvent like DMSO or dioxane.

  • Ring-Opening/Rearrangement: With certain nucleophiles, particularly hydrazine at high temperatures (e.g., 150°C in a sealed tube), the quinazoline ring can undergo rearrangement to form triazole derivatives.[10] This is an uncommon but documented side reaction.

  • Double Substitution (at C2 and C4): While the C4 position is significantly more reactive, forcing conditions (high temperature, strong nucleophile) can sometimes lead to substitution at the C2 position, especially if you start with a 2,4-dichloroquinazoline.[3] To favor mono-substitution at C4, use milder conditions and stoichiometric amounts of the nucleophile.

Part 2: Key Parameters for Optimization

A systematic approach to optimizing your reaction is crucial. The following parameters are the most critical levers you can pull to enhance reactivity and yield.

Workflow for Troubleshooting Low Reactivity

Here is a logical workflow to follow when encountering a sluggish reaction.

G A Start: Low Conversion B Increase Temperature (e.g., 80°C -> 120°C) A->B Thermal Energy C Switch to Microwave (100-150°C, 10-60 min) B->C If conventional heating fails G Success: Reaction Complete B->G Success D Change Solvent (e.g., Isopropanol -> DMF/DMSO) C->D If still no reaction C->G Success E Add a Stronger Base (e.g., DIPEA -> K2CO3 or NaH) D->E Optimize nucleophilicity and intermediate stability D->G Success F Consider Catalysis (e.g., Phase-Transfer Catalyst) E->F For biphasic systems or poor solubility E->G Success F->G Success H Re-evaluate Substrate/Nucleophile (Steric/Electronic Issues) F->H If all else fails

Caption: A systematic workflow for troubleshooting low reactivity.

Table 1: Solvent and Base Selection Guide

The choice of solvent and base is interdependent and depends heavily on the nucleophile class.

Nucleophile ClassRecommended SolventsRecommended BasesRationale & Key Considerations
Aliphatic Amines Isopropanol, Ethanol, Acetonitrile (MeCN)DIPEA, Et3N, K2CO3Aliphatic amines are strong nucleophiles. Protic solvents are often sufficient. A non-nucleophilic organic base (DIPEA, Et3N) is used to scavenge the HCl byproduct.[11][12]
Anilines (Electron-rich) Isopropanol, Dioxane, THF/H2ODIPEA, Et3N (or no base)Similar to aliphatic amines, but may require slightly higher temperatures. Sometimes, excess aniline can act as the base.[3][12]
Anilines (Electron-poor) DMF, DMSO, THF/H2O (Microwave)K2CO3, DIPEAThese require more forcing conditions. Polar aprotic solvents enhance nucleophilicity. Microwave irradiation is highly effective.[1][6]
Thiols DMF, DMAc, DMSOK2CO3, Cs2CO3The thiol must be deprotonated to the highly nucleophilic thiolate. An inorganic base in a polar aprotic solvent is standard. Reactions are often fast, even at room temperature.[13]
Alcohols/Phenols THF, DMFNaH, K2CO3The alcohol must be converted to the much more nucleophilic alkoxide/phenoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose in an anhydrous solvent like THF.[14]

Part 3: Experimental Protocols & Mechanistic Visualization

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Conventional Heating)

This protocol is a robust starting point for the reaction of a 4-chloroquinazoline with a primary or secondary amine.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous isopropanol or dioxane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 4-chloroquinazoline (1.0 eq).

  • Add the anhydrous solvent (e.g., isopropanol, to make a ~0.1 M solution).

  • Add the amine nucleophile (1.1 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or LC-MS.[3][12][15]

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Protocol for Unreactive Anilines

This protocol is designed for challenging nucleophiles, such as electron-deficient anilines.[1][5][16]

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Electron-deficient aniline (1.2 eq)

  • THF/H2O (1:1 mixture)

Procedure:

  • In a microwave vial, combine the 4-chloroquinazoline (1.0 eq) and the aniline (1.2 eq).

  • Add the THF/H2O (1:1) solvent mixture to achieve a concentration of ~0.1 M. Note: In this protocol, a base is often not required.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150°C for 10-40 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of cold water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex.

Caption: The addition-elimination mechanism of SNAr.

Note: The DOT script above is a template. Actual chemical structure images would be required for rendering.

References

Technical Support Center: Optimizing the Purity of 6-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloroquinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during the purification process, offering troubleshooting strategies and in-depth explanations to enhance the purity and yield of your target compounds. Our approach is rooted in practical, field-proven experience and a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurity profile of your this compound derivative is highly dependent on the synthetic route employed. A prevalent method for constructing the quinazolinone core is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] When using 5-chloroanthranilic acid and formamide, the most common impurities include:

  • Unreacted Starting Materials: Residual 5-chloroanthranilic acid and formamide are frequent contaminants.

  • Acyclic Intermediates: Incomplete cyclization can lead to the presence of N-(2-carboxy-4-chlorophenyl)formamide.

  • Byproducts from Side Reactions: Although less common, dimerization or polymerization can occur, particularly if the reaction conditions are not optimized.[3]

Q2: Which purification technique is most suitable for this compound derivatives?

A2: The choice of purification method hinges on the scale of your synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective strategy.

  • Recrystallization: This is an excellent and cost-effective first-line technique for removing minor impurities and obtaining a highly crystalline product, provided a suitable solvent can be identified.

  • Column Chromatography: This is the workhorse for separating complex mixtures and removing impurities with different polarities from your target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest level of purity (>99%), especially for removing closely related structural analogs or isomers, Prep-HPLC is the method of choice.

Q3: My purified this compound derivative shows peak tailing in the HPLC analysis. What is the cause and how can I resolve it?

A3: Peak tailing for quinazoline derivatives, which are basic in nature, is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the basic nitrogen atoms of the quinazoline ring and acidic residual silanol groups on the silica-based stationary phase of the column. To mitigate this, you can:

  • Adjust the Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) will protonate the basic nitrogens, minimizing their interaction with the silanol groups.

  • Use a Base-Deactivated Column: Employing a column with end-capping or one specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine, into the mobile phase can help to mask the active silanol sites.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Problem: Oiling Out Instead of Crystallizing

Possible CauseSuggested SolutionScientific Rationale
Compound's melting point is lower than the solvent's boiling point. Select a solvent with a lower boiling point.If the compound melts in the hot solvent before it dissolves, it will separate as an oil upon cooling, which often traps impurities.
Solution is supersaturated, or cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.Slow cooling promotes the formation of a well-ordered crystal lattice, excluding impurities. Rapid cooling can lead to the precipitation of an amorphous solid or oil.
High concentration of impurities. Perform a preliminary purification by column chromatography to remove the bulk of the impurities.Impurities can interfere with crystal lattice formation, leading to oiling out.

Problem: Low Recovery of Purified Product

Possible CauseSuggested SolutionScientific Rationale
The compound is too soluble in the cold solvent. Choose a solvent in which the compound has lower solubility at room temperature. Alternatively, use a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).The efficiency of recrystallization relies on the differential solubility of the compound at high and low temperatures. High solubility in the cold solvent leads to significant product loss in the mother liquor.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask). Use a slight excess of hot solvent to ensure the compound remains dissolved.If the solution cools during filtration, the product can crystallize on the filter paper, leading to a lower yield.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem: Poor Separation of the Target Compound from Impurities

Possible CauseSuggested SolutionScientific Rationale
Inappropriate solvent system (eluent). Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A shallower solvent gradient during elution can also improve resolution.The polarity of the eluent determines the rate at which compounds move down the column. A well-chosen solvent system will maximize the difference in migration rates between the target compound and impurities.
Column overloading. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:50 ratio of sample to silica gel by weight.Overloading the column leads to broad, overlapping bands, resulting in poor separation.
Improperly packed column. Ensure the silica gel is packed uniformly without any cracks or air bubbles.A poorly packed column leads to channeling, where the solvent and sample flow unevenly, causing band broadening and poor separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase Preparation: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Sample Preparation: Dissolve a small amount of your purified this compound derivative in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is typically determined by the area percentage of the main peak.

Visualizing the Workflow

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting a suitable purification strategy for this compound derivatives.

Purification_Strategy Purification Strategy for this compound Derivatives start Crude Product tlc Analyze by TLC/HPLC start->tlc decision1 Single Major Spot? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes chromatography Column Chromatography decision1->chromatography No decision2 Purity > 99% Required? recrystallization->decision2 chromatography->decision2 prep_hplc Preparative HPLC decision2->prep_hplc Yes final_product Pure Product decision2->final_product No prep_hplc->final_product

Caption: A decision tree for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The quinazoline core is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic strategy.[1][2] However, the unique electronic properties of this N-heterocycle can present specific challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the application of Suzuki coupling to quinazoline derivatives.

Q1: What is the Suzuki-Miyaura coupling, and why is it a preferred method for functionalizing quinazolines?

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[3][4][5][6] This reaction is highly valued in pharmaceutical development for several key reasons:

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups, which is critical when working with complex, drug-like molecules.[2]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives is commercially available, allowing for rapid exploration of chemical space.[6][7]

  • Mild Reaction Conditions: The reaction often proceeds under relatively gentle conditions, preserving sensitive molecular architectures.[6]

  • Low Toxicity: The boron-containing reagents and byproducts are generally less toxic and more environmentally benign compared to alternatives like organostannanes (Stille coupling) or organozinc compounds (Negishi coupling).[2][6]

For quinazolines, this reaction provides a reliable method to introduce aryl, heteroaryl, or vinyl substituents, primarily at halogenated positions (e.g., 2-, 4-, 6-, or 7-haloquinazolines), to build molecular complexity.[2][8]

Q2: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinazoline halide, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[4][6][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_intermediate R¹-R² product_out Product pd0->product_out trans_intermediate R¹-Pd(II)L₂-R² (Di-organo Complex) oa_intermediate->trans_intermediate [R²-B(OR)₃]⁻ trans_intermediate->pd0 Quinazoline-X (R¹-X) re_label Reductive Elimination oa_label Oxidative Addition trans_label Transmetalation sub_in Quinazoline-X sub_in->oa_intermediate boron_in R²-B(OH)₂ + Base boron_in->trans_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section is structured to address the most common and frustrating issues encountered during the Suzuki coupling of quinazolines.

Q3: My reaction has a very low yield or has failed completely. Where do I start troubleshooting?

Low conversion is the most common issue and can stem from several sources. A systematic approach is crucial.[10][11]

Answer: Start by verifying the integrity of your foundational components: reagents and the reaction environment.

  • Inert Atmosphere is Non-Negotiable: The Pd(0) catalyst is highly sensitive to oxygen.[11][12] Incomplete removal of air can lead to oxidation of the catalyst and phosphine ligands, halting the catalytic cycle.

    • Solution: Ensure your reaction flask is thoroughly purged. Use a Schlenk line to evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[11] Use degassed solvents for the reaction.[11]

  • Reagent Quality and Stability:

    • Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation.[11] Using old or improperly stored reagents is a common cause of failure.

    • Boronic Acid/Ester: Boronic acids, especially heteroaromatic ones, can be unstable and undergo decomposition or oligomerization upon storage. Electron-deficient boronic acids are particularly susceptible to a side reaction called protodeboronation.[11][13]

    • Solution: Use fresh, high-purity reagents. If you suspect your boronic acid has degraded, check its purity by NMR. If protodeboronation is a recurring issue, consider using a more stable boronic ester derivative like a pinacol or MIDA ester.[13][14]

  • Aryl Halide Reactivity: The nature of the leaving group on the quinazoline ring dramatically affects the rate of oxidative addition.

    • Reactivity Trend: I > Br > OTf >> Cl.[11]

    • Challenge with Chlorides: Quinazoline chlorides are often the most readily available starting materials but are the least reactive.[12][15] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: For chloroquinazolines, you must use a more active catalyst system. This typically involves electron-rich, bulky phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][9][16]

Troubleshooting_Workflow start Low / No Yield check_atmosphere Is the atmosphere fully inert? start->check_atmosphere check_reagents Are reagents (catalyst, ligand, boronic acid) high quality and fresh? check_atmosphere->check_reagents Yes fix_atmosphere Action: Re-purge system, use degassed solvents. check_atmosphere->fix_atmosphere No check_halide What is the halide? (Cl, Br, I) check_reagents->check_halide Yes fix_reagents Action: Use fresh reagents. Consider boronic esters. check_reagents->fix_reagents No optimize_conditions Systematically Optimize Reaction Conditions check_halide->optimize_conditions screen_catalyst Screen Catalysts/Ligands (e.g., Buchwald, NHC) optimize_conditions->screen_catalyst For Cl-substrates or sterically hindered systems screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_conditions->screen_base If protodeboronation or side reactions occur screen_solvent Screen Solvents/Temp (Dioxane, Toluene, DMF) optimize_conditions->screen_solvent If solubility or reaction rate is an issue

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Q4: I suspect protodeboronation is consuming my boronic acid. How can I identify and prevent this?

Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[13] This is a major competitive pathway, especially with N-heterocyclic boronic acids like those derived from quinazoline or when using electron-deficient arylboronic acids.[1][11][13]

Answer:

  • Identification: The primary evidence is the formation of a byproduct corresponding to the "de-borylated" starting material (e.g., if you use phenylboronic acid, you will detect benzene). This can be monitored by LC-MS or GC-MS by looking for the mass of the corresponding arene.

  • Causality & Prevention:

    • Choice of Base: Strong bases and aqueous conditions can accelerate protodeboronation.[13][17] While a base is required to form the active boronate species for transmetalation, an overly harsh base can favor the undesired side reaction.[9][16]

      • Solution: Use milder bases. Anhydrous K₃PO₄ or K₂CO₃ are often better choices than strong aqueous hydroxides.[16] For base-sensitive substrates, KF can be effective.[9]

    • Use of Boronic Esters: Boronic acids exist in equilibrium with their boronate anions in solution. Boronic esters (e.g., pinacol, MIDA esters) act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[13][14]

      • Solution: Synthesize or purchase the pinacol ester of your boronic acid. This is a robust strategy for problematic couplings.[18]

    • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[19]

      • Solution: Aim for the lowest temperature that gives a reasonable reaction rate. Monitor the reaction closely and work it up as soon as the starting material is consumed. For sluggish reactions, switching to a more active catalyst is preferable to simply increasing the heat indefinitely. Microwave-assisted protocols can be effective as they can accelerate the desired coupling, often requiring shorter overall heating times.[1][7]

Q5: My reaction is messy, with byproducts like homocoupling. How can I achieve a cleaner reaction profile?

Besides protodeboronation, several other side reactions can reduce yield and complicate purification.

Answer:

  • Boronic Acid Homocoupling (R²-R²): This occurs when two molecules of the boronic acid couple with each other. It is often mediated by the palladium catalyst, especially in the presence of oxygen.

    • Solution: Rigorous deoxygenation is the best preventative measure. Adding the boronic acid slowly to the reaction mixture can also help by keeping its concentration low.

  • Catalyst Decomposition (Palladium Black): If your reaction mixture turns from a clear solution to a black suspension, your catalyst has likely decomposed and precipitated as palladium black, which is inactive.

    • Solution: This is often caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure high-purity reagents. Using more stable pre-catalysts (e.g., Buchwald G3/G4 precatalysts) can prevent this. Adding a slight excess of the phosphine ligand can sometimes help stabilize the active Pd(0) species.[20]

Data Summary & Recommended Conditions

Optimizing a Suzuki coupling often requires screening several parameters.[10][21] The following table provides a starting point for conditions based on literature precedents for quinazoline substrates.

Quinazoline Halide TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Solvent SystemTemperature (°C)Notes / Reference
Aryl Bromide Pd(dppf)Cl₂ (3-5%)-Na₂CO₃ (3)Toluene/H₂O115Effective for standard couplings.[18]
Aryl Bromide Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)DME90A classic, widely used system.[8]
Aryl Chloride Pd₂(dba)₃ (2%)XPhos (4-6%)K₃PO₄ (2)Dioxane or Toluene100-110Bulky, electron-rich ligands are essential for activating C-Cl bonds.[16]
Heteroaryl Bromide Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2)Dioxane80-110SPhos is highly effective for heteroaromatic couplings.[1]
Microwave ProtocolPd(PPh₃)₄ (2-5%)-Cs₂CO₃ (2)DMF/H₂O175Rapid heating can improve yields and reduce side reactions.[7]

Experimental Protocol: General Procedure for Suzuki Coupling of a Halo-Quinazoline

This protocol provides a robust starting point. Optimization may be required for specific substrates.[1]

Materials:

  • Halo-quinazoline (1.0 equiv)

  • Boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution relative to the halide)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-quinazoline (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution:

    • Conventional Heating: Lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 90-110 °C). Stir vigorously.

    • Microwave Heating: Secure the vial in the microwave reactor and run at the specified temperature and time (e.g., 175 °C for 6-15 min).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the halo-quinazoline starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the final product.[3]

References

Technical Support Center: Scaling Up 6-Chloroquinazoline Synthesis for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-chloroquinazoline. This resource is designed to provide in-depth guidance for researchers scaling up this important synthesis for library production. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A widely used and scalable method starts from 2-amino-5-chlorobenzoic acid. This route typically involves a cyclization reaction with formamide or formamidine acetate to form 6-chloroquinazolin-4(3H)-one, followed by a chlorination step to yield the final this compound.[1][2] This approach is favored for its use of readily available starting materials and generally good yields.

Q2: What are the critical parameters to control during the initial cyclization step?

A2: The critical parameters for the cyclization of 2-amino-5-chlorobenzoic acid are temperature and reaction time. The reaction with formamide often requires high temperatures, typically around 160°C, for several hours.[2] It is crucial to monitor the reaction progress to avoid thermal degradation of the product and the formation of impurities. Using formamidine acetate can sometimes allow for milder conditions.

Q3: Which chlorinating agent is most effective for converting 6-chloroquinazolin-4(3H)-one to this compound at scale?

A3: For large-scale synthesis, phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent.[1][3] Thionyl chloride (SOCl₂) can also be used.[2] When using POCl₃, the reaction is often performed at reflux, and it's important to use a sufficient excess of the reagent to ensure complete conversion. Careful quenching of the excess POCl₃ is a critical safety consideration during workup.

Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a larger scale?

A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Key safety precautions include:

  • Working in a well-ventilated fume hood is mandatory.

  • Using appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

  • Careful, slow addition of the quenching agent (e.g., ice-water) is crucial to control the highly exothermic reaction.

  • Ensuring all glassware is completely dry before use to prevent a violent reaction with any residual water.

Q5: What are the most common impurities I might encounter, and how can they be minimized?

A5: Common impurities include unreacted 6-chloroquinazolin-4(3H)-one from incomplete chlorination and potential hydrolysis byproducts if moisture is present during the reaction or workup.[4] To minimize these, ensure the chlorination reaction goes to completion by monitoring with techniques like TLC or LC-MS. Additionally, maintaining anhydrous conditions throughout the process is critical.[4]

Q6: What purification methods are suitable for large-scale production of this compound?

A6: For multi-gram or kilogram-scale production, recrystallization is often the most practical and cost-effective purification method.[5] Suitable solvent systems need to be determined empirically but often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed, though it is less ideal for very large quantities due to solvent consumption and time.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step 1. Incomplete reaction. 2. Thermal degradation of product. 3. Sub-optimal reaction temperature.1. Increase reaction time and monitor progress by TLC/LC-MS. 2. Consider a lower reaction temperature for a longer duration.[4] 3. Optimize the temperature in small-scale trials before scaling up.
Incomplete Chlorination 1. Insufficient chlorinating agent. 2. Reaction time is too short. 3. Presence of moisture deactivating the chlorinating agent.1. Increase the molar excess of POCl₃ or SOCl₂. 2. Extend the reflux time and monitor for the disappearance of the starting material. 3. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]
Product is an Oil or Gummy Solid After Purification 1. Presence of significant impurities. 2. The melting point of the compound is lower than the boiling point of the recrystallization solvent.1. Re-purify the material using a different solvent system or by column chromatography.[5] 2. Choose a lower-boiling point solvent or a solvent pair for recrystallization.[5]
Formation of Side-Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of water leading to hydrolysis.1. Lower the reaction temperature.[4] 2. Carefully control the addition and ratio of all reagents. 3. Use anhydrous solvents and reagents.[4]

Scaled-Up Synthesis Workflow

Below is a generalized workflow for the synthesis of this compound, suitable for scaling up for library production.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification start 2-Amino-5-chlorobenzoic Acid + Formamide react1 Heat to ~160°C start->react1 Mix product1 6-Chloroquinazolin-4(3H)-one react1->product1 Monitor for completion product1_input 6-Chloroquinazolin-4(3H)-one react2 Reflux product1_input->react2 reagent2 Excess POCl₃ reagent2->react2 workup2 Quench with Ice-Water react2->workup2 Cool to RT extract2 Extract with Organic Solvent workup2->extract2 crude_product Crude this compound extract2->crude_product Concentrate recrystallize Recrystallization crude_product->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

  • In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-5-chlorobenzoic acid and formamide (typically a 5-10 fold molar excess).

  • Heat the reaction mixture to 160°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 6-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

  • Under an inert atmosphere (nitrogen or argon) in a dry flask , suspend the 6-chloroquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • With extreme caution , slowly and portion-wise add the reaction mixture to a vigorously stirred beaker of crushed ice and water to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot recrystallization solvent (e.g., ethanol or isopropanol).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Navigating the Chemistry of Quinazoline Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the robust handling of quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of instability and degradation during the critical workup and purification stages of their synthesis. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern the stability of the quinazoline scaffold. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design workup procedures that preserve the integrity of your valuable molecules.

Troubleshooting Guide: Addressing Degradation in Real-Time

This section is formatted as a series of common problems encountered in the lab, followed by detailed explanations of the causes and step-by-step protocols for their resolution.

Issue 1: My quinazoline product is decomposing during aqueous workup, leading to a complex mixture and low yield.

Plausible Cause: The quinazoline ring system is susceptible to hydrolytic cleavage under both acidic and basic conditions. The pyrimidine ring, in particular, can be cleaved, often leading to the formation of o-aminobenzamide derivatives. This degradation is highly dependent on the pH of the aqueous phase and the substitution pattern of your quinazoline.

Expert Analysis & Solution:

The key to preventing hydrolysis is to maintain a pH as close to neutral as possible during all aqueous steps.

Step-by-Step Protocol for a Neutral Workup:

  • Quenching the Reaction:

    • Avoid quenching with strong acids or bases.

    • Recommended Quenching Agents:

      • Saturated aqueous ammonium chloride (NH₄Cl) solution is a mildly acidic quencher suitable for many reactions.

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used for quenching acidic reactions, but be mindful of CO₂ evolution and the potential for a transiently basic environment. Add it slowly and monitor the pH.

      • For reactions that are sensitive to both acid and base, quenching with deionized water followed by immediate extraction is often the best approach.

  • Liquid-Liquid Extraction:

    • After quenching, proceed immediately to extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Use a buffered aqueous phase for washing. A phosphate buffer with a pH of 7.0-7.4 is ideal.

    • Extraction Workflow:

      • Transfer the quenched reaction mixture to a separatory funnel.

      • Add the organic solvent and the neutral buffer solution.

      • Gently invert the funnel multiple times, venting frequently. Avoid vigorous shaking, which can lead to emulsions.

      • Separate the layers.

      • Wash the organic layer one to two more times with the neutral buffer.

      • Perform a final wash with brine to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and remove the solvent under reduced pressure at a low temperature (typically ≤ 40 °C) to prevent thermal degradation.

Issue 2: I'm observing the formation of a more polar byproduct, possibly an N-oxide or a quinazolinone, during my workup.

Plausible Cause: The nitrogen atoms in the quinazoline ring, particularly N1 and N3, are susceptible to oxidation. This can be exacerbated by exposure to air (aerial oxidation), especially under basic conditions or in the presence of certain metal catalysts. The C4 position can also be oxidized to form a quinazolinone.

Expert Analysis & Solution:

Minimizing exposure to oxygen and strong oxidizing agents is crucial. Conducting the workup under an inert atmosphere and using deoxygenated solvents can significantly reduce oxidative degradation.

Step-by-Step Protocol for an Oxygen-Free Workup:

  • Reaction Quenching and Extraction under Inert Atmosphere:

    • Before quenching, purge the reaction flask with an inert gas (argon or nitrogen).

    • Use solvents that have been deoxygenated by sparging with an inert gas for 15-30 minutes.

    • Quench the reaction with a deoxygenated quenching solution.

    • Perform the extraction in a separatory funnel that has been purged with an inert gas.

  • Use of Antioxidants:

    • In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation of highly sensitive compounds.

  • Prompt Purification:

    • Do not leave the crude product exposed to air for extended periods. Proceed to purification as soon as possible after solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the impact of substituents on the stability of the quinazoline ring during workup?

A1: Substituents have a profound effect on the electronic properties and, consequently, the stability of the quinazoline ring.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens, generally make the quinazoline ring more electron-deficient. This increases its susceptibility to nucleophilic attack, including hydrolysis, particularly at the C4 position.[1] However, EWGs can decrease the likelihood of oxidative degradation by making the ring less electron-rich.

  • Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, and alkyl groups, increase the electron density of the ring system. This can make the compound more prone to oxidation.[2] Conversely, EDGs can offer some stabilization against acid-catalyzed hydrolysis by protonation at the nitrogen atoms.[2]

Substituent TypePositionEffect on Hydrolytic StabilityEffect on Oxidative Stability
Electron-Withdrawing (e.g., -NO₂)Benzene RingGenerally DecreasesGenerally Increases
Electron-Donating (e.g., -OCH₃)Benzene RingGenerally IncreasesGenerally Decreases
Substituents on Pyrimidine RingC2, C4Can significantly alter reactivity based on electronic and steric effectsCan significantly alter reactivity

Q2: How should I choose a purification method for my quinazoline compound to avoid degradation?

A2: The choice of purification method depends on the stability of your compound and the nature of the impurities.

  • Recrystallization: This is often the mildest purification method and is suitable for thermally stable, solid compounds. The key is to choose an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] Common solvents include ethanol, ethyl acetate, and their mixtures with hexanes.

  • Column Chromatography:

    • Silica Gel: Standard silica gel can be slightly acidic and may cause degradation of acid-sensitive quinazolines. If using silica, it is advisable to run the column quickly and avoid leaving the compound on the column for extended periods.

    • Neutral Alumina: For basic or acid-sensitive quinazolines, neutral alumina is an excellent alternative to silica gel.[4][5][6] It minimizes acidic interactions and can prevent degradation.

    • Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point for many quinazoline derivatives. For more polar compounds, dichloromethane and methanol may be used.[7] Adding a small amount of a neutral or basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape and reduce tailing for basic quinazolines on silica gel.

Q3: How can I identify the degradation products in my sample?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying degradation products.

  • Thin-Layer Chromatography (TLC): Degradation products often have different polarities than the desired compound and will appear as separate spots on the TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying degradation products. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight of the degradation products. Common degradation pathways, such as hydrolysis or oxidation, result in predictable mass changes.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities. For example, the hydrolysis of a quinazoline to an o-aminobenzamide derivative will result in the appearance of new signals corresponding to the amide and amine protons and a significant change in the aromatic region of the spectrum.[9][10]

Q4: What are the best practices for storing quinazoline compounds to ensure long-term stability?

A4: Proper storage is critical to prevent degradation over time.

  • Solid Compounds: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator is recommended to protect against moisture. For long-term storage, flushing the vial with an inert gas (argon or nitrogen) before sealing can prevent oxidation.

  • Solutions: If you need to store your compound in solution, use a dry, aprotic solvent like DMSO or DMF. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store frozen at -20 °C or -80 °C.

Visualizing Degradation and Prevention

To further clarify these concepts, the following diagrams illustrate a common degradation pathway and a recommended workflow for a stable workup.

cluster_degradation Quinazoline Hydrolysis Pathway Quinazoline Quinazoline Derivative Protonated Protonated Quinazoline (Acidic Conditions) Quinazoline->Protonated H+ Hydroxide_Adduct Hydroxide Adduct (Basic Conditions) Quinazoline->Hydroxide_Adduct OH- Ring_Opened Ring-Opened Intermediate Protonated->Ring_Opened H2O Hydroxide_Adduct->Ring_Opened Product o-Aminobenzamide Degradation Product Ring_Opened->Product cluster_workflow Recommended Neutral Workup Workflow Start Reaction Mixture Quench Quench with Neutral or Mild Reagent (e.g., sat. NH4Cl) Start->Quench Extract Extract with Organic Solvent & Wash with Neutral Buffer (pH 7) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify Promptly (e.g., Recrystallization or Neutral Alumina Chromatography) Concentrate->Purify

References

Validation & Comparative

The 6-Chloroquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinazoline Core in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[1] A multitude of quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, underscoring the clinical significance of this structural motif.[3]

This guide focuses specifically on the structure-activity relationship (SAR) of 6-chloroquinazoline derivatives . The introduction of a chloro group at the 6-position of the quinazoline ring has been shown to be a favorable modification in the design of potent and selective kinase inhibitors. We will delve into a comparative analysis of a series of this compound analogs, examining how substitutions at other positions on the quinazoline core influence their inhibitory activity against specific kinase targets. This in-depth analysis is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive understanding of the SAR of this important class of compounds.

Comparative Analysis of this compound Derivatives as p21-Activated Kinase 4 (PAK4) Inhibitors

A seminal study in the exploration of this compound derivatives focused on their potential as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell proliferation, migration, and invasion.[4][5] The following analysis is based on the structure-based design and SAR studies of a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[4]

Key Structural Features and Their Impact on Potency and Selectivity

The core scaffold for this comparative analysis is the 6-chloro-4-aminoquinazoline-2-carboxamide moiety. The SAR exploration focused on modifications at the C2 carboxamide and the C4 amino group.

1. The C4 Hinge-Binding Motif:

The C4 substituent plays a crucial role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. Initial designs incorporated a 4-((1H-imidazol-2-yl)amino) group. However, it was discovered that replacing the imidazole with a pyrazole moiety significantly enhanced potency.[4] This is attributed to the formation of a more favorable classical N-H hydrogen bond with the hinge region, as opposed to a weaker C-H hydrogen bond from the imidazole.[4] For instance, pyrazole analogue 11b demonstrated a significantly lower Kᵢ value for PAK4 compared to its imidazole counterpart 10a .[4]

2. The C2 Side Chain and Selectivity:

The carboxamide group at the C2 position was found to be critical for interacting with specific residues in the kinase active site, thereby influencing both potency and selectivity.

  • Amide Conformation: The conformation of the amide side chain is vital for activity. Modifications that alter this conformation, such as replacing the piperazine ring with other heterocyclic secondary amines, were not well-tolerated.[4]

  • Salt Bridge Formation: A key interaction for potent inhibition was the formation of a salt bridge between a positively charged nitrogen atom in the C2 side chain and the side chain of Asp458 in PAK4.[4] This electrostatic interaction is highlighted by the dramatic decrease in activity observed when the nitrogen was replaced with an oxygen atom.[4]

  • Selectivity over PAK1: The 6-chloro substituent itself contributes to selectivity. While a 7-chloro derivative showed slightly better potency for PAK4, it suffered from reduced selectivity against PAK1.[4] Furthermore, replacing the 6-chloro group with other electron-withdrawing groups like fluorine or bromine maintained strong PAK4 affinity but with diminished selectivity.[4]

Quantitative Comparison of this compound Derivatives

The following table summarizes the inhibitory activity (Kᵢ values) and selectivity of key this compound derivatives against PAK4 and PAK1. This data provides a clear quantitative comparison of the SAR discussed above.

CompoundC4-SubstituentC2-Carboxamide Side ChainPAK4 Kᵢ (μM)PAK1 Kᵢ (μM)Selectivity (PAK1/PAK4)
10a Imidazolylamino4-Aminopiperidine-1-carbonyl>10>10-
11a Pyrazolylamino4-Aminopiperidine-1-carbonyl0.099>10>101
11b Pyrazolylamino(R)-3-Amino-piperidine-1-carbonyl0.0163.520220
25 Pyrazolylamino4-(Aminomethyl)piperidine-1-carbonyl0.0162.750172
31 (CZh226) Pyrazolylamino(R)-3-(Methylamino)piperidine-1-carbonyl0.0051.730346
38 Pyrazolylamino (7-chloro)(R)-3-Amino-piperidine-1-carbonyl0.0060.34257

Data extracted from Hao, C., et al. (2018).[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (FRET-based Z'-Lyte™ Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay used to determine the inhibitory activity of compounds against protein kinases like PAK4 and PAK1.[4]

Principle: The Z'-Lyte™ assay utilizes a FRET-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[6][7] A peptide substrate is labeled with a FRET pair of fluorophores. Kinase-mediated phosphorylation protects the peptide from cleavage by a development reagent protease. Cleavage disrupts FRET, leading to a change in the emission ratio of the fluorophores, which is proportional to kinase activity.[8][9]

Materials:

  • Recombinant PAK4 or PAK1 enzyme

  • Z'-Lyte™ Kinase Assay Kit with appropriate Ser/Thr peptide substrate

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence at two wavelengths (e.g., 445 nm and 520 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (control).

    • Add 5 µL of the kinase and peptide substrate mixture in assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Development Reaction:

    • Add 5 µL of the Development Reagent solution to each well.

    • Incubate at room temperature for 1 hour.

  • Stopping the Reaction and Reading:

    • Add 5 µL of the Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader, exciting at 400 nm and measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on the emission ratios of the test compounds relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the Kᵢ value.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the anti-proliferative effects of the this compound derivatives on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of each well.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Key Concepts

To further elucidate the structure-activity relationships and experimental workflows, the following diagrams are provided.

SAR_6_Chloroquinazoline cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold 6-Chloro-4-amino- quinazoline-2-carboxamide C4 C4-Position (Hinge Binding) Scaffold->C4 Substitution at 4-amino group C2 C2-Position (Potency & Selectivity) Scaffold->C2 Modification of 2-carboxamide Potency Increased Potency (Lower Kᵢ) C4->Potency Pyrazole > Imidazole (Classical H-bond) Decreased_Activity Decreased Activity C4->Decreased_Activity Unfavorable hinge interaction C2->Potency Optimal side chain conformation (Salt bridge with Asp458) Selectivity Enhanced Selectivity (PAK4 vs. PAK1) C2->Selectivity Specific interactions in Pocket C2->Decreased_Activity Loss of key interactions (e.g., replacing N with O)

Caption: Key SAR findings for this compound derivatives as PAK4 inhibitors.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of this compound derivatives start->compound_prep kinase_reaction Incubate kinase, peptide substrate, ATP, and compound compound_prep->kinase_reaction development Add development reagent (protease) kinase_reaction->development stop_read Stop reaction and read fluorescence (FRET) development->stop_read analysis Calculate % inhibition and determine Kᵢ stop_read->analysis end End analysis->end

Caption: General workflow for the in vitro FRET-based kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable starting point for the design of potent and selective kinase inhibitors. The detailed SAR studies on PAK4 inhibitors demonstrate that systematic modifications at the C2 and C4 positions can lead to significant improvements in both potency and selectivity.[4] The 6-chloro substituent plays a key role in conferring selectivity, and the pyrazole moiety at the C4 position is optimal for hinge binding.[4] Furthermore, the C2-carboxamide side chain must be carefully designed to facilitate crucial interactions within the active site, such as the salt bridge with Asp458.[4]

The experimental protocols provided herein offer a robust framework for the evaluation of novel this compound derivatives. Future research in this area could explore further diversification of the C2 and C7 positions to fine-tune activity against other kinase targets. The insights gained from the SAR of this compound derivatives will undoubtedly continue to guide the development of the next generation of targeted cancer therapeutics.

References

A Senior Application Scientist's Guide to Comparative Docking of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of the molecular docking of two prominent quinazoline-based kinase inhibitors, Gefitinib and Erlotinib, against the Epidermal Growth Factor Receptor (EGFR). As a self-validating system, this document will not only detail the step-by-step protocols for performing these docking studies using widely accessible software but also delve into the critical scientific rationale behind each experimental choice. We will explore how subtle differences in inhibitor structure and receptor conformation—specifically, the active versus the drug-resistant mutant state—can be computationally dissected to yield insights with direct relevance to drug discovery and precision medicine. All protocols are designed to be reproducible, and all claims are substantiated by authoritative, citable sources.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its rigid bicyclic structure provides an excellent anchor for substituents that can form key interactions within the ATP-binding pocket of various kinases. A prime example of their therapeutic success is in the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a hallmark of several cancers, most notably non-small cell lung cancer (NSCLC).[2][3]

EGFR activation is a tightly regulated process involving ligand binding, receptor dimerization, and the allosteric activation of its intracellular kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[6] Small-molecule inhibitors like Gefitinib and Erlotinib competitively bind to the ATP-binding site of the EGFR kinase domain, effectively blocking its activity and downstream signaling.[7]

This guide will focus on a comparative docking analysis of Gefitinib and Erlotinib against two clinically relevant forms of the EGFR kinase domain: the wild-type active conformation and the T790M "gatekeeper" mutant, which is a common mechanism of acquired resistance to these drugs.[1][3] By comparing the docking results, we can gain a deeper understanding of the structure-activity relationships of these inhibitors and the molecular basis of drug resistance.

The Art of the Comparison: Selecting Our Targets and Inhibitors

A robust comparative docking study hinges on the careful selection of both the protein targets and the small molecules. For this guide, we will focus on:

  • Inhibitors:

    • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.

    • Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor with a similar mechanism of action but a distinct chemical structure.[8]

  • Protein Targets:

    • Wild-Type Active EGFR: We will use the crystal structure of the EGFR kinase domain in complex with Gefitinib (PDB ID: 4WKQ) as our representation of the wild-type active state. This structure provides a clear view of the inhibitor's binding mode in a drug-sensitive context.

    • T790M Resistant Mutant EGFR: To investigate the mechanism of acquired resistance, we will utilize the crystal structure of the T790M mutant EGFR kinase domain in complex with Gefitinib (PDB ID: 3UG2). The T790M mutation is known to increase the affinity of the kinase for ATP, thereby reducing the potency of competitive inhibitors.[1]

This selection allows for a multi-faceted comparison:

  • Gefitinib vs. Erlotinib in Wild-Type EGFR: To understand the subtle differences in their binding modes.

  • Gefitinib in Wild-Type vs. T790M Mutant EGFR: To elucidate the structural basis of drug resistance.

  • Erlotinib in Wild-Type vs. T790M Mutant EGFR: To predict how the resistance mutation might affect a closely related inhibitor.

The Workflow: A Self-Validating System

Our comparative docking workflow is designed to be a self-validating system, where each step builds upon the last with clear rationale and checkpoints.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation A 1. Protein Preparation (PDB: 4WKQ & 3UG2) C 3. Redocking of Co-crystallized Ligand (Protocol Validation) A->C Prepared Receptors B 2. Ligand Preparation (Gefitinib & Erlotinib) B->C Prepared Ligands D 4. Comparative Docking Simulations C->D Validated Protocol E 5. Analysis of Docking Poses (Binding Energy & Interactions) D->E Docking Results F 6. Comparative Interpretation E->F Analyzed Data

Caption: A high-level overview of the comparative docking workflow.

Experimental Protocols

Protein Preparation

The initial step in any docking study is the meticulous preparation of the receptor structure. The goal is to clean up the crystal structure, add missing atoms, and assign appropriate charges to create a realistic representation of the protein for docking. We will use UCSF Chimera for this purpose.[7][9]

Protocol:

  • Fetch the PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 4WKQ and click Fetch. Repeat for 3UG2.

  • Clean the Structure:

    • Crystal structures often contain non-protein atoms like water molecules and co-solvents that are not relevant to the docking study. These should be removed.

    • Go to Select > Structure > solvent.

    • Go to Actions > Atoms/Bonds > delete.

    • Visually inspect the structure for any other non-standard residues or heteroatoms that are not part of the protein-ligand complex and remove them.

  • Add Hydrogens and Assign Charges:

    • Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for proper charge distribution and hydrogen bonding.

    • Go to Tools > Structure Editing > AddH.

    • Keep the default settings and click OK.

    • Next, we will assign partial charges to the protein atoms using the AMBER force field.

    • Go to Tools > Structure Editing > Add Charge.

    • Select AMBER ff14SB and click OK.

  • Save the Prepared Protein:

    • Go to File > Save PDB.

    • Save the prepared wild-type receptor as 4WKQ_prepared.pdb.

    • Repeat steps 1-4 for the 3UG2 structure, saving it as 3UG2_prepared.pdb.

Ligand Preparation

The ligands, Gefitinib and Erlotinib, also need to be prepared in a format suitable for docking. This involves generating a 3D structure, assigning charges, and defining rotatable bonds. We will obtain the ligand structures from PubChem and prepare them using AutoDockTools.

Protocol:

  • Obtain Ligand Structures:

    • Go to PubChem (--INVALID-LINK--).

    • Search for "Gefitinib" (CID 123631) and "Erlotinib" (CID 176870).

    • Download the 3D conformer in SDF format for each.

  • Convert to PDBQT Format:

    • Open AutoDockTools (ADT).

    • Go to Ligand > Input > Open and select the downloaded SDF file for Gefitinib.

    • Go to Ligand > Output > Save as PDBQT. Save the file as gefitinib.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.

    • Repeat for Erlotinib, saving it as erlotinib.pdbqt.

Docking Protocol Validation: Redocking

Before proceeding with the comparative docking, it is essential to validate our docking protocol.[10] This is achieved by redocking the co-crystallized ligand back into its corresponding receptor. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å), confirms that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.[11]

Protocol:

  • Prepare the Co-crystallized Ligand:

    • Open the original 4WKQ.pdb file in UCSF Chimera.

    • Select the Gefitinib ligand (residue name GFB).

    • Go to File > Save Mol2 and save the selection as gefitinib_crystal.mol2.

    • Open this mol2 file in AutoDockTools and save it as gefitinib_crystal.pdbqt.

  • Define the Grid Box:

    • In AutoDockTools, with the 4WKQ_prepared.pdb loaded, go to Grid > Grid Box.

    • Center the grid box on the co-crystallized ligand. Adjust the dimensions to encompass the entire binding site with a buffer of about 4-5 Å in each dimension. A good starting point for 4WKQ is a box of 25x25x25 Å centered on the ligand.

    • Save the grid parameters by going to File > Output Grid Dimension File. Save as 4WKQ_grid.gpf.

  • Run AutoDock Vina:

    • Create a configuration file named conf_4WKQ_redock.txt with the following content:

      (Note: You will need to convert your prepared PDB files to PDBQT format for Vina. This can be done in AutoDockTools: Grid > Macromolecule > Choose and then save.)

    • Run AutoDock Vina from the command line: vina --config conf_4WKQ_redock.txt --log 4WKQ_redock_log.txt

  • Analyze RMSD:

    • Open the original 4WKQ.pdb and the 4WKQ_redock_out.pdbqt in UCSF Chimera.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the co-crystallized Gefitinib and the top-ranked docked pose. An RMSD value below 2.0 Å validates the protocol.

Comparative Docking Simulations

With a validated protocol, we can now perform the comparative docking studies.

Protocol:

  • Dock Gefitinib and Erlotinib into Wild-Type EGFR (4WKQ):

    • Create configuration files for each docking run, similar to the redocking configuration file, but with the appropriate ligand (gefitinib.pdbqt and erlotinib.pdbqt).

    • Run AutoDock Vina for both simulations.

  • Dock Gefitinib and Erlotinib into T790M Mutant EGFR (3UG2):

    • Prepare the 3UG2 receptor as described in section 4.1 and convert it to PDBQT format.

    • Define a new grid box centered on the binding site of 3UG2.

    • Create configuration files and run the docking simulations for both inhibitors against the mutant receptor.

Results and Interpretation

The output of a molecular docking simulation provides a wealth of information, primarily the predicted binding affinity (in kcal/mol) and the 3D coordinates of the docked poses.[10][12] A more negative binding energy suggests a more favorable interaction.

Data Presentation
Docking Simulation Inhibitor Receptor PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
1GefitinibWild-Type EGFR4WKQ[Enter Value][List Residues]
2ErlotinibWild-Type EGFR4WKQ[Enter Value][List Residues]
3GefitinibT790M Mutant EGFR3UG2[Enter Value][List Residues]
4ErlotinibT790M Mutant EGFR3UG2[Enter Value][List Residues]

(Note: The values in this table are placeholders and would be filled in upon completion of the docking simulations.)

Visualizing Interactions

Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to binding. This can be done using software like UCSF Chimera or PyMOL.

G cluster_wt Wild-Type EGFR (4WKQ) cluster_mut T790M Mutant EGFR (3UG2) Gef_WT Gefitinib Receptor_WT ATP Binding Pocket (Met793, Leu718, etc.) Gef_WT->Receptor_WT H-bond with Met793 Erl_WT Erlotinib Erl_WT->Receptor_WT H-bond with Met793 Gef_Mut Gefitinib Receptor_Mut ATP Binding Pocket (Met790, Leu718, etc.) Gef_Mut->Receptor_Mut Potential steric clash with Met790 Erl_Mut Erlotinib Erl_Mut->Receptor_Mut Potential steric clash with Met790

Caption: A conceptual diagram of the expected interactions in the comparative docking studies.

Comparative Analysis
  • Gefitinib vs. Erlotinib in Wild-Type EGFR: Both inhibitors are expected to form a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase.[13] Differences in their binding affinities and poses will likely be attributed to variations in their solvent-exposed moieties and how they interact with other residues in the binding pocket.

  • Impact of the T790M Mutation: The substitution of a smaller threonine with a bulkier methionine at the "gatekeeper" position (790) is predicted to cause a steric clash with the quinazoline inhibitors.[3] This may lead to a less favorable binding energy and a change in the optimal binding pose. Furthermore, the T790M mutation increases the receptor's affinity for ATP, making it more difficult for competitive inhibitors to bind effectively.[1] Our docking results should reflect this, with less negative binding affinities for both Gefitinib and Erlotinib in the 3UG2 structure compared to the 4WKQ structure.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of quinazoline-based kinase inhibitors. By following these self-validating protocols, researchers can gain valuable insights into the structure-activity relationships of their compounds and the molecular mechanisms of drug resistance.

The findings from such studies can inform the design of next-generation inhibitors that can overcome resistance mutations. For instance, the development of covalent irreversible inhibitors was a direct response to the challenge posed by the T790M mutation.[14] Future studies could expand upon this work by:

  • Including other kinase targets: The quinazoline scaffold is versatile and has been used to target other kinases like VEGFR and CDK.[15]

  • Exploring different kinase conformations: Docking into both the active (DFG-in) and inactive (DFG-out) conformations of a kinase can provide a more complete picture of an inhibitor's binding profile.[16][17][18]

  • Employing more advanced computational techniques: Molecular dynamics simulations can be used to assess the stability of the docked poses over time and provide a more accurate estimation of binding free energies.

By integrating computational approaches like molecular docking with experimental validation, the drug discovery process can be significantly accelerated, leading to the development of more effective and personalized therapies.

References

A Comparative Guide to Validating the Anti-Tumor Activity of Novel 6-Chloroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-tumor activity of novel 6-chloroquinazoline compounds. It offers a structured, multi-tiered approach, from initial in vitro screening to mechanistic elucidation, while providing objective comparisons against established alternatives. The protocols and insights herein are designed to ensure scientific rigor and reproducibility.

Introduction: The Promise of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved anti-cancer agents.[1] Drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2] These molecules typically function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby blocking crucial downstream signaling pathways that drive tumor cell proliferation and survival.[2][3][4]

The rationale for exploring 6-chloro substituted quinazoline analogues stems from structure-activity relationship (SAR) studies, which indicate that substitutions at this position can significantly influence potency and selectivity.[5][6][7] This guide will use a hypothetical novel this compound compound, designated "Compound Q," to illustrate the validation workflow and compare its performance against Gefitinib, a well-established EGFR inhibitor.

A Multi-Tiered Approach to Efficacy Validation

A logical, tiered approach is essential for efficiently validating a novel compound's anti-tumor potential. This workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies.

G cluster_0 Tier 1: In Vitro Efficacy cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Advanced Models T1_1 Cell Viability/Cytotoxicity (MTT Assay) T1_2 Apoptosis Induction (Annexin V/PI Assay) T1_1->T1_2 T1_3 Cell Cycle Analysis (PI Staining) T1_2->T1_3 T2_1 Target Engagement (Western Blot) T1_3->T2_1 Proceed if potent T2_2 Pathway Analysis T2_1->T2_2 T3_1 In Vivo Xenograft Studies T2_2->T3_1 Confirm on-target activity T3_2 ADME/Tox Profiling T3_1->T3_2

Caption: A tiered workflow for validating anti-tumor compounds.

Tier 1: Foundational In Vitro Efficacy Assessment

The initial phase of validation focuses on establishing the compound's fundamental ability to inhibit cancer cell growth and induce cell death. A panel of relevant human cancer cell lines should be selected. For this guide, we will consider a common NSCLC cell line with a known EGFR mutation, H1975 (EGFR T790M/L858R), and a gastric cancer cell line, N87 (HER2 amplified).[6]

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method that provides a quantitative measure of metabolically active, viable cells.[8] It is a robust and widely used initial screening tool to determine a compound's cytotoxic potential and calculate its half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., H1975, N87) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of "Compound Q" and the reference drug, Gefitinib, in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various drug concentrations. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.[9]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11] During this period, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Scientist's Note: The choice of incubation time is critical. A 48- or 72-hour incubation is standard for assessing cytotoxicity, allowing sufficient time for the compound to exert its effects on cell proliferation and survival.

Comparative Data Presentation

CompoundCell LineIC50 (µM) - 48h
Compound Q H1975 (EGFR Mutant)0.05
N87 (HER2 Amp)1.2
Gefitinib H1975 (EGFR Mutant)0.5
N87 (HER2 Amp)>10

Table 1: Hypothetical IC50 values comparing Compound Q and Gefitinib.

Protocol 1.2: Apoptosis Induction (Annexin V/Propidium Iodide Assay)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide is a DNA-binding dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.[12]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with Compound Q and Gefitinib at their respective IC50 concentrations for 24 hours.[12] Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[13]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]

Comparative Data Presentation

Treatment (IC50)Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Compound Q H197535.2% 15.8%
Gefitinib H197525.5%10.1%
Vehicle Control H19754.1%2.3%

Table 2: Hypothetical apoptosis induction data.

Protocol 1.3: Cell Cycle Analysis (Propidium Iodide Staining)

Quinazoline-based inhibitors often induce cell cycle arrest.[14] Flow cytometry analysis of cells stained with propidium iodide, which stoichiometrically binds to DNA, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with Compound Q and Gefitinib at their IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[16][17]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[15][16] The RNase is crucial to prevent the staining of double-stranded RNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.

Comparative Data Presentation

Treatment (IC50)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Compound Q H197568.5% 10.2%21.3%
Gefitinib H197562.1%15.5%22.4%
Vehicle Control H197545.3%30.1%24.6%

Table 3: Hypothetical cell cycle distribution data, suggesting Compound Q induces a strong G0/G1 arrest.

Tier 2: Elucidating the Mechanism of Action

Once in vitro efficacy is established, the next critical step is to confirm that the compound engages its intended target and modulates the associated signaling pathway.

Target Pathway: EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[19] This creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[19][20][21] Quinazoline inhibitors like Gefitinib competitively bind to the ATP pocket in the EGFR kinase domain, preventing this phosphorylation cascade.[2][3]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CompoundQ Compound Q CompoundQ->EGFR ATP competition

Caption: EGFR signaling pathway and the inhibitory action of Compound Q.

Protocol 2.1: Target Engagement via Western Blot

Western blotting is a key technique to visualize the phosphorylation status of a target kinase and its downstream effectors. A reduction in the phosphorylated form of EGFR (p-EGFR) and its downstream target AKT (p-AKT) upon treatment provides strong evidence of on-target activity.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat H1975 cells with Compound Q and Gefitinib for 2-4 hours. Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Scientist's Note: Including both total and phosphorylated forms of the proteins is crucial. It demonstrates that the decrease in the phosphorylated signal is due to kinase inhibition, not a general decrease in protein expression.

Conclusion and Comparative Summary

This guide outlines a systematic approach to validate the anti-tumor activity of a novel this compound compound. Based on our hypothetical data, "Compound Q" demonstrates superior performance compared to the established drug, Gefitinib, particularly against the EGFR-mutant H1975 cell line.

ParameterCompound QGefitinibInterpretation
IC50 (H1975) 0.05 µM 0.5 µMCompound Q is 10-fold more potent.
Apoptosis Induction High ModerateCompound Q is a more potent inducer of apoptosis.
Cell Cycle Arrest Strong G0/G1 Moderate G0/G1Compound Q more effectively halts cell proliferation.
Target Inhibition Confirmed ConfirmedBoth compounds act on the intended EGFR pathway.

The compelling in vitro profile of "Compound Q" warrants progression to more advanced preclinical models, including in vivo xenograft studies to assess efficacy in a physiological context, and ADME/Tox studies to evaluate its drug-like properties. This structured validation pathway ensures that only the most promising candidates advance, optimizing resources in the long and challenging process of anti-cancer drug development.

References

A Comparative Guide to Kinome Selectivity Profiling of 6-Chloroquinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, and often defining, step in this process is understanding its kinome-wide selectivity. An inhibitor's interaction profile across the human kinome dictates not only its therapeutic efficacy but also its potential for off-target toxicities.

The 6-chloroquinazoline scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates targeting key kinases in oncology and inflammatory diseases.[1][2] Its versatility allows for substitutions that can be fine-tuned to achieve desired potency and selectivity. This guide provides an in-depth comparison of kinome selectivity profiling strategies, using representative this compound inhibitors as case studies. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your own drug discovery programs.

The Imperative of Kinome Selectivity

The human kinome comprises over 500 protein kinases that act as central nodes in signaling networks, governing virtually all cellular processes.[3] While an inhibitor might be designed for a specific target, its promiscuous binding to other kinases can lead to unforeseen biological effects. Kinome profiling serves to:

  • De-risk clinical development: Early identification of potential off-target liabilities helps in prioritizing compounds with cleaner profiles, saving time and resources.

  • Uncover novel therapeutic applications: A seemingly "off-target" activity might represent an opportunity for drug repositioning if the secondary target is therapeutically relevant.[4]

  • Elucidate mechanisms of action: Understanding the full spectrum of a compound's targets is crucial for interpreting cellular and in vivo data.

  • Guide structure-activity relationship (SAR) studies: Selectivity data provides critical feedback for medicinal chemists to rationally design more specific inhibitors.[5]

Methodologies for Kinome-Wide Profiling: A Comparative Overview

A variety of technologies are available for assessing inhibitor selectivity, each with distinct advantages and underlying principles. The choice of platform is a critical experimental decision, driven by the specific questions being asked, the stage of the project, and available resources.

Technology TypePrincipleAdvantagesDisadvantagesBest For
Biochemical Activity Assays Measures inhibition of kinase catalytic activity (phosphorylation of a substrate).Direct measure of functional inhibition; High-throughput compatible.[6]Requires purified, active enzymes; May not reflect cellular context.[4]Primary screening; Potency determination (IC50).
Competition Binding Assays Measures the displacement of a tagged, broad-spectrum ligand from the kinase active site.Does not require active enzyme; Broad kinome coverage; Highly quantitative (Kd).[3]Measures binding, not functional inhibition; Can miss allosteric inhibitors.Broad selectivity profiling; Target identification.
Cell-Based Assays Measures inhibition of a specific phosphorylation event within a cellular context.Physiologically relevant (accounts for cell permeability, metabolism, and ATP concentration).Lower throughput; Complex assay development; Indirect measure of target engagement.Target validation; Assessing cellular potency.
Chemical Proteomics Uses affinity chromatography with immobilized inhibitors (e.g., kinobeads) to capture interacting kinases from cell lysates.[7]Unbiased identification of targets in a native environment; Can discover novel targets.Technically demanding; Semi-quantitative; Requires specialized mass spectrometry.Target deconvolution; Understanding systems-level effects.

The most robust approach often involves a combination of these methods. For instance, a broad competition binding assay can be used for initial profiling, with hits confirmed and functionally validated using biochemical and cell-based assays.

Kinome Selectivity Profiles of Representative this compound Inhibitors

To illustrate the diversity of selectivity profiles achievable with the this compound scaffold, we compare data for inhibitors targeting different kinase families. The data below is aggregated from published studies and commercial profiling services.

Kinase TargetCmpd 1 (PAK4i) % Inh. @ 1µM[8]Cmpd 2 (Clki) % Inh. @ 10µM[3]Cmpd 3 (Multi-Kinase) % Inh. @ 1µM
PAK4 >99%N/A>90%
CLK1 <40%>99%>90%
CLK4 <40%>99%>90%
DYRK1A <40%>99%>90%
FLT3 N/A<10%>99%
AURKA N/AN/A>99%
AURKB N/AN/A>99%
SRC <40%N/A>90%
ABL1 N/AN/A>99%
VEGFR2 <40%N/A>90%

N/A: Data not available in the cited source.

Analysis of Selectivity:

  • Compound 1 (CZh226) , designed as a p21-Activated Kinase 4 (PAK4) inhibitor, demonstrates remarkable selectivity.[8] In a screen against 54 kinases, it showed potent inhibition of PAK4 with minimal activity against other kinases at a 1.0 µM concentration, highlighting the success of a structure-based design approach to achieve high target specificity.[8]

  • Compound 2 (Analogue 4) , a 6-arylquinazolin-4-amine, was identified as a potent inhibitor of Cdc2-like kinases (Clk).[3][9] A broad screen against 402 kinases revealed it to be remarkably selective for CLK1, CLK4, and DYRK1A, making it a valuable tool compound for studying the biochemistry of these kinases.[3]

  • Compound 3 (BPR1K871) is a multi-kinase inhibitor designed to dually target FLT3 and Aurora kinases for the treatment of Acute Myeloid Leukemia (AML). A kinome-wide scan revealed its potent activity against a wide range of cancer-associated kinases, including SRC, ABL, and VEGFR family members. This profile, while less selective, is therapeutically desirable for targeting multiple oncogenic signaling pathways simultaneously.

These examples underscore how the same core scaffold can be decorated to produce inhibitors with vastly different selectivity profiles, from highly specific tool compounds to broadly active multi-targeted agents.

Visualizing Experimental Design and Biological Context

To better understand the process and the pathways involved, the following diagrams illustrate a typical kinome profiling workflow and a key signaling pathway targeted by quinazoline inhibitors.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Inhibitor (e.g., this compound) Plate_Setup Assay Plate Setup (Kinase, Inhibitor, ATP, Substrate) Compound->Plate_Setup Kinase_Panel Panel of Purified Kinases (e.g., >400 kinases) Kinase_Panel->Plate_Setup Incubation Incubation (Room Temperature, 60 min) Plate_Setup->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Processing Raw Data Processing (% Inhibition Calculation) Detection->Data_Processing Selectivity_Profile Selectivity Profile Generation (Heatmap, S-Score) Data_Processing->Selectivity_Profile SAR SAR & Lead Optimization Selectivity_Profile->SAR EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits ATP Binding

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 6-Chloroquinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

The 6-chloroquinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing potent inhibitors that target the ATP-binding pocket of kinases.[3][4] Consequently, this scaffold is at the heart of numerous clinical candidates and approved drugs targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]

However, the very feature that makes this scaffold effective—its affinity for the conserved ATP pocket—also presents its greatest challenge: cross-reactivity . The human kinome consists of over 500 kinases, many of which share structural similarities in their active sites.[2] An inhibitor designed for one target may inadvertently bind to and modulate the activity of dozens of other "off-target" kinases. This polypharmacology can lead to unexpected toxicities or, in some cases, beneficial synergistic effects.

Therefore, a rigorous and multi-faceted cross-reactivity analysis is not merely a checkbox in the drug discovery process; it is a critical investigation that defines the true biological activity of a compound. This guide provides a framework for objectively comparing the selectivity profiles of this compound-based inhibitors, moving from broad biochemical screening to definitive cellular target engagement.

Chapter 1: The First Pass — Comprehensive Biochemical Profiling

Expertise & Experience: Why Start with a Kinome Scan?

The logical first step in any selectivity assessment is to cast the widest possible net. We must understand the full landscape of potential interactions before focusing on specific hypotheses. A broad, in vitro biochemical screen, often against hundreds of purified kinases, provides an unbiased, system-level view of a compound's binding profile.[8][9][10] This approach allows us to identify potential off-targets that would be missed by hypothesis-driven, single-target assays.

There are two primary methodologies for this:

  • Competitive Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. The result is typically expressed as a dissociation constant (Kd) or a percent of control, providing a direct measure of binding affinity.[11][12]

  • Enzymatic Activity Assays: These assays measure the direct inhibition of a kinase's catalytic activity (phosphorylation of a substrate).[13] It is crucial to perform these assays at or near the ATP Kₘ for each kinase, as this allows the resulting IC₅₀ value to more closely reflect the inhibitor's intrinsic binding affinity.[8][14] Using a physiological ATP concentration (1-5 mM) can also provide contextually relevant data, though it may mask the potency of ATP-competitive inhibitors.[14]

Experimental Workflow: Kinase Panel Screening

The following diagram outlines a typical workflow for a large-scale kinase inhibitor profiling experiment.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Test Compound (e.g., this compound derivative) B Stock Solution (DMSO) A->B C Serial Dilution B->C E Incubate Compound with Kinase & ATP/Substrate C->E D Kinase Panel (e.g., 400+ purified kinases) D->E F Measure Activity/ Binding Signal E->F G Calculate % Inhibition or Kd F->G H Generate Kinome Map & Selectivity Score (S-Score) G->H I Identify On-Target & Off-Target Hits H->I

Caption: Workflow for biochemical kinase selectivity profiling.

Comparative Data: Hypothetical this compound Inhibitors

Let's compare two hypothetical inhibitors: Cmpd-A , designed as a selective EGFR inhibitor, and Cmpd-B , designed as a Cdc2-like kinase (CLK) inhibitor.[15][16] Data is presented as Kd (nM) from a competitive binding assay; lower values indicate stronger binding.

Kinase TargetCmpd-A (EGFRi) Kd (nM)Cmpd-B (CLKi) Kd (nM)Rationale for Inclusion in Panel
EGFR 1.5 >10,000Intended target for Cmpd-A
CLK1 8,50025Intended target family for Cmpd-B
CLK4 >10,00011 Intended target for Cmpd-B
VEGFR2 1,200150Common off-target for quinazolines
SRC 4502,300Representative non-receptor tyrosine kinase
DYRK1A 7542Known off-target for similar scaffolds[15]
PAK4 2,100>10,000Another kinase inhibited by quinazolines[17]

Trustworthiness: Interpreting the Biochemical Data

From the table, Cmpd-A is potent and selective for its primary target, EGFR. However, it shows a significant off-target interaction with DYRK1A (Kd = 75 nM). Cmpd-B is potent against its intended target, CLK4, and the related CLK1 isoform. Notably, it also displays moderate affinity for VEGFR2 and DYRK1A.

This initial screen is invaluable. It has validated our on-target activity and, more importantly, generated new, testable hypotheses about off-target interactions. However, these are purified proteins in a test tube. The critical next question is: do these interactions occur in a living cell?

Chapter 2: The Validation Step — Cellular Target Engagement

Expertise & Experience: Why CETSA is the Gold Standard for Target Validation

To bridge the gap between biochemical data and physiological reality, we need an assay that measures drug-target interaction within an unperturbed cellular environment. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[18][19] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[20][21][22]

By measuring the amount of soluble protein remaining after heating cells to various temperatures, we can determine a protein's melting curve. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[19] This method inherently accounts for cell permeability, drug efflux, and competition with endogenous ligands like ATP, providing a much more accurate picture of target interaction than in vitro assays alone.

Experimental Workflow: Isothermal Dose-Response CETSA (ITDRF-CETSA)

This workflow is optimized to determine a compound's potency for target engagement in cells. Instead of a full temperature curve, cells are heated to a single, optimized temperature, and the amount of stabilized protein is measured across a range of compound concentrations.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis A Culture Cells (e.g., A549) B Treat with varying concentrations of Inhibitor A->B C Aliquot cells into PCR tubes B->C D Heat to specific temp (Tm) (e.g., 52°C for 3 min) C->D E Lyse cells (Freeze-thaw) D->E F Centrifuge to separate soluble vs. aggregated protein E->F G Collect Supernatant (Soluble Fraction) F->G H Analyze by Western Blot or Mass Spectrometry G->H I Quantify Protein & Plot Dose-Response Curve H->I

Caption: Workflow for an ITDRF-CETSA experiment.

Step-by-Step Protocol: ITDRF-CETSA with Western Blot Readout

This protocol describes a self-validating system for confirming target engagement.

  • Cell Culture: Plate cells (e.g., A549 lung cancer cells for an EGFR inhibitor) to achieve 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a PCR cycler to a pre-determined temperature (the temperature that causes significant, but not complete, protein denaturation, often near the Tₘ) for 3 minutes, followed by cooling to 4°C for 3 minutes.[19]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Determine protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target of interest (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH).

  • Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and calculate an EC₅₀ for target stabilization.

Comparative Data: Cellular Engagement of Off-Targets

We use ITDRF-CETSA to test the off-targets identified in the biochemical screen. The results are expressed as the thermal shift (ΔTₘ), representing the change in the protein's melting temperature, and the cellular EC₅₀, the concentration required for half-maximal stabilization.

Target ProteinCmpd-A (EGFRi)Cmpd-B (CLKi)
EGFR ΔTₘ = +8.2°C EC₅₀ = 5 nM No significant shift
CLK4 No significant shiftΔTₘ = +6.5°C EC₅₀ = 30 nM
DYRK1A ΔTₘ = +4.1°C EC₅₀ = 150 nM ΔTₘ = +3.5°C EC₅₀ = 95 nM
VEGFR2 No significant shiftNo significant shift

Trustworthiness: Synthesizing the Biochemical and Cellular Data

The CETSA results provide crucial context:

  • Cmpd-A (EGFRi): As expected, it potently engages EGFR in cells with an EC₅₀ of 5 nM. Critically, it also clearly engages the off-target DYRK1A, albeit with lower potency (EC₅₀ = 150 nM). This confirms the biochemical hit is relevant in a cellular context.

  • Cmpd-B (CLKi): It robustly engages its intended target, CLK4. It also engages DYRK1A, consistent with the biochemical data. However, the moderate biochemical hit on VEGFR2 (Kd = 150 nM) does not translate to measurable engagement in cells. This is a vital finding; the interaction is likely too weak to compete with intracellular ATP levels, or the compound may not effectively access the subcellular compartment where VEGFR2 is active. This demonstrates why cellular validation is non-negotiable.

Chapter 3: Mechanistic Implications and Pathway Analysis

Expertise & Experience: Connecting Target Profile to Cellular Function

The final step is to place our validated cross-reactivity data into a biological context. What are the functional consequences of these on- and off-target engagements?

For Cmpd-A , the primary activity is inhibition of the EGFR signaling pathway. However, its confirmed off-target activity against DYRK1A, a kinase involved in regulating splicing factors and neuronal development, could lead to unintended cellular effects or toxicities. This knowledge is critical for interpreting phenotypic data and guiding future lead optimization efforts to engineer out the DYRK1A activity.

The diagram below illustrates the intended on-target pathway for an EGFR inhibitor and a potential intersecting pathway for the off-target, DYRK1A.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation DYRK1A DYRK1A Splicing Splicing Factors (e.g., SR Proteins) DYRK1A->Splicing Inhibitor Cmpd-A (this compound) Inhibitor->EGFR Potent Inhibition (On-Target) Inhibitor->DYRK1A Moderate Inhibition (Off-Target)

Caption: On-target and potential off-target signaling pathways for Cmpd-A.

Conclusion

The analysis of cross-reactivity for a privileged scaffold like this compound is a journey from broad possibilities to cellular certainties. This guide demonstrates that a single data point is insufficient. A robust evaluation requires the integration of comprehensive biochemical profiling to identify potential interactions and orthogonal, cell-based assays like CETSA to confirm actual target engagement.

By following this logical, evidence-based workflow, researchers can:

  • Objectively compare the selectivity of different inhibitors.

  • Validate on-target activity in a physiologically relevant setting.

  • Identify and confirm potentially problematic or advantageous off-target activities.

  • Generate critical data that informs lead optimization, predicts potential toxicities, and ultimately leads to the development of safer and more effective therapeutics.

References

A Researcher's Guide to De-risking 6-Chloroquinazoline Derivatives: A Comparative Approach to Evaluating Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chloroquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs, particularly in oncology. Its versatility allows for potent and specific interactions with a range of targets, most notably protein kinases. However, as with any small molecule, the potential for off-target interactions presents a significant hurdle in drug development, leading to unforeseen toxicities and diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the off-target effects of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform lead optimization and candidate selection.

The Imperative of Off-Target Profiling for Quinazoline-Based Compounds

The quinazoline core, while a potent pharmacophore, is not immune to promiscuous binding. This is particularly true for ATP-competitive inhibitors, where the conserved nature of the ATP-binding pocket across the kinome can lead to unintended inhibition of multiple kinases. Furthermore, structural similarities can lead to interactions with entirely different protein families, such as dihydrofolate reductase (DHFR), topoisomerases, and poly (ADP-ribose) polymerases (PARPs).[1] These off-target interactions are not merely academic; they can have profound clinical implications. For instance, the severe skin disorders associated with the EGFR inhibitor erlotinib are linked to its off-target inhibition of serine/threonine kinase 10 (STK10), which enhances lymphocytic activity. Understanding and mitigating these effects early in the drug discovery pipeline is paramount for developing safer and more effective therapeutics.

A Multi-pronged Strategy for Off-Target Evaluation

A robust assessment of off-target effects requires a multi-faceted approach, integrating computational and experimental methods. This tiered strategy allows for the efficient identification and validation of potential off-target interactions.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Target Validation & Cellular Engagement Computational Prediction Computational Prediction High-Throughput Screening (HTS) High-Throughput Screening (HTS) Computational Prediction->High-Throughput Screening (HTS) Prioritize Compounds Kinase Profiling Kinase Profiling High-Throughput Screening (HTS)->Kinase Profiling Identify Hits Phenotypic Screening Phenotypic Screening CETSA CETSA Phenotypic Screening->CETSA Deconvolve Mechanism Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Toxicology Studies Toxicology Studies CETSA->Toxicology Studies Confirm Cellular Target G Compound Dilution Compound Dilution Kinase/Substrate Addition Kinase/Substrate Addition Compound Dilution->Kinase/Substrate Addition ATP Addition ATP Addition Kinase/Substrate Addition->ATP Addition Incubation Incubation ATP Addition->Incubation Luminescence Reading Luminescence Reading Incubation->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis G Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Heating Heating Cell Harvesting->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin_Dynamics Actin Dynamics & Cell Migration Cofilin->Actin_Dynamics

References

A Head-to-Head Comparison of 6-Substituted Quinazoline Inhibitors in Cancer Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. Among the promising classes of small molecule inhibitors, quinazoline derivatives have emerged as a critical scaffold, particularly those with substitutions at the 6-position.[1] These compounds are renowned for their ability to target key signaling molecules implicated in cancer progression, most notably the epidermal growth factor receptor (EGFR).[1][2] This guide provides a comprehensive, head-to-head comparison of various 6-substituted quinazoline inhibitors, delving into their performance in cancer cell lines and the experimental methodologies used for their evaluation.

The rationale for focusing on the 6-position of the quinazoline ring stems from extensive structure-activity relationship (SAR) studies. These studies have demonstrated that modifications at this site can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[3] This guide will explore the nuances of these substitutions and their impact on anti-cancer activity.

Comparative Efficacy of 6-Substituted Quinazoline Inhibitors

The in vitro potency of 6-substituted quinazoline inhibitors is a critical determinant of their potential as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Here, we compare the cytotoxic effects of several 6-substituted quinazoline derivatives against various cancer cell lines, with a focus on those harboring different EGFR mutation statuses.

CompoundCancer Cell LineTarget(s)IC50 (µM)Reference CompoundIC50 (µM)
Compound 4m N87 (Gastric)HER20.0063PoziotinibNot Reported
H1975 (NSCLC)EGFR (T790M/L858R)0.0075PoziotinibNot Reported
A549 (NSCLC)EGFR (Wild-Type)29.9PoziotinibNot Reported
Compound 6c HCT-116 (Colon)EGFR0.09Gefitinib8.32
A549 (Lung)EGFR0.11Gefitinib8.42
Gefitinib VariousEGFRVaries--
Erlotinib VariousEGFRVaries--
Lapatinib VariousEGFR, HER2Varies--

Table 1: Comparative Cytotoxicity (IC50) of 6-Substituted Quinazoline Inhibitors in Various Cancer Cell Lines.[1][4]

The data clearly illustrates the potent and selective activity of novel 6-substituted quinazoline derivatives. For instance, compound 4m, a 6-aryloxyl substituted quinazoline, demonstrates remarkable potency against N87 and H1975 cell lines, which overexpress HER2 and harbor a resistant EGFR mutation, respectively.[1] Its significantly lower efficacy against the wild-type EGFR A549 cell line highlights its selectivity. Similarly, compound 6c, a 6-nitro-4-substituted quinazoline, shows superior cytotoxicity against both colon and lung cancer cell lines when compared to the first-generation EGFR inhibitor, gefitinib.[4] This enhanced potency, particularly against cell lines that may exhibit resistance to older inhibitors, underscores the therapeutic potential of these newer agents.

The Mechanistic Underpinnings: Targeting the EGFR Signaling Pathway

The majority of 6-substituted quinazoline inhibitors exert their anti-cancer effects by targeting the EGFR signaling pathway.[5] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[2][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2][6]

Quinazoline inhibitors are ATP-competitive, binding to the intracellular kinase domain of EGFR and blocking its autophosphorylation.[5] This, in turn, inhibits the activation of downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[7] The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor 6-Substituted Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of 6-substituted quinazolines.

Experimental Protocols for Inhibitor Evaluation

To rigorously assess and compare the efficacy of these inhibitors, a series of well-established in vitro assays are employed. The following protocols provide a step-by-step guide to these essential experimental workflows.

Experimental Workflow Overview

The systematic evaluation of 6-substituted quinazoline inhibitors involves a multi-step process, beginning with the assessment of cytotoxicity and progressing to more detailed mechanistic studies.

Experimental_Workflow Start Cancer Cell Lines (e.g., A549, H1975, N87) MTT Cell Viability Assay (MTT/MTS) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Analysis Data Analysis & Comparison Apoptosis->Analysis CellCycle->Analysis

Caption: A typical experimental workflow for comparing quinazoline inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-substituted quinazoline inhibitors and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol:

  • Cell Treatment: Treat cells with the quinazoline inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content.[14] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.[15] Store at 4°C for at least 30 minutes.[15]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[14][15]

  • PI Staining: Add PI solution to the cells and incubate in the dark.[15]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

The head-to-head comparison of 6-substituted quinazoline inhibitors reveals a clear trend towards the development of more potent and selective anti-cancer agents. Newer derivatives, such as compounds 4m and 6c, demonstrate superior efficacy against cancer cell lines, including those with acquired resistance to first-generation inhibitors.[1][4] This highlights the importance of continued medicinal chemistry efforts to optimize the quinazoline scaffold.

The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. By employing a combination of cell viability, apoptosis, and cell cycle assays, researchers can gain a comprehensive understanding of the inhibitors' mechanisms of action and their potential for clinical translation.

Future research in this field will likely focus on several key areas:

  • Overcoming Resistance: Designing novel 6-substituted quinazolines that can effectively target a broader range of EGFR mutations, including those that confer resistance to current therapies.

  • Dual-Target Inhibitors: Exploring quinazoline derivatives that can simultaneously inhibit multiple oncogenic pathways, potentially leading to synergistic anti-cancer effects and a lower likelihood of resistance development.

  • Improved Pharmacokinetic Properties: Optimizing the drug-like properties of these inhibitors to enhance their oral bioavailability, metabolic stability, and safety profiles.

By continuing to innovate and rigorously evaluate new 6-substituted quinazoline inhibitors, the scientific community can pave the way for more effective and personalized cancer treatments.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, from synthesis to disposal, is managed with the utmost regard for safety and regulatory compliance. 6-Chloroquinazoline and its derivatives are pivotal intermediates in pharmaceutical research, yet their handling and disposal demand a rigorous, systematic approach. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the protection of both laboratory personnel and the environment.

The logic underpinning these procedures is built on the foundational principle of "cradle-to-grave" chemical management. Halogenated heterocyclic compounds like this compound are classified as hazardous waste and must be handled as such.[1][2] Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and potential reactions with other chemicals.[1] Therefore, every step is designed to isolate, contain, and properly transfer the chemical waste to a certified disposal facility.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the first step in ensuring safe handling. While toxicological properties are not always fully investigated for every novel derivative, data from structurally similar chloroquinazolines provides a strong basis for a conservative safety assessment.[3]

Key hazards associated with chloroquinazoline derivatives include:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Damage: Causes serious eye damage or irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[4][5]

During combustion, these compounds can also release highly toxic and irritating gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[5][6] This necessitates handling the material in well-ventilated areas and avoiding conditions that could lead to fire.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Sources
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin Corrosion/IrritationH315Causes skin irritation[4][5]
Serious Eye Damage/IrritationH318/H319Causes serious eye damage/irritation[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5]

Personal Protective Equipment (PPE) and Safety Precautions

A robust defense against chemical exposure is non-negotiable. Before handling this compound in any form—solid, solution, or waste—personnel must be equipped with the appropriate PPE as mandated by OSHA guidelines and standard laboratory practice.[7]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: All handling of solid this compound or its volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]

An eyewash station and safety shower must be immediately accessible in the work area.[8]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic process for the collection and disposal of waste containing this compound. The primary directive is that this chemical waste must be managed as hazardous and collected for disposal by a licensed environmental health and safety (EHS) provider.[2]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Identify the Waste Stream: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • Solvent rinsate from decontaminating glassware.

  • Use Designated Containers: Collect waste in a dedicated "Halogenated Organic Waste" container.[9] These containers should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[1]

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases unless the reaction is part of a specific, validated neutralization procedure.[3]

Step 2: Waste Container Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[9]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.[2]

    • The approximate concentrations and total quantity.

    • The date the first waste was added.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 3: Decontamination of Reusable Equipment

Glassware and other reusable equipment must be decontaminated before being returned to general use.

  • Initial Rinse: In a chemical fume hood, rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol) to dissolve residual this compound.

  • Collect Rinsate: All solvent rinsate is considered hazardous waste and must be collected in the designated halogenated waste container.[8]

  • Standard Washing: After the solvent rinse, the equipment can be washed using standard laboratory procedures with detergent and water.[10]

Step 4: Managing Spills

Accidental spills must be handled promptly and safely.

  • Evacuate and Secure: Ensure the area is well-ventilated. For large spills, evacuate personnel and contact your institution's EHS department immediately.[1]

  • Contain the Spill: For small, manageable spills, wear full PPE. Cover the spill with an inert absorbent material like vermiculite or sand.[5]

  • Collect and Dispose: Sweep or scoop the absorbent material into a designated hazardous waste container.[6] Wipe the spill area with a solvent-wetted cloth, and dispose of the cloth as hazardous waste.

Step 5: Storage and Final Disposal
  • Temporary Storage: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area. This area should be away from ignition sources and incompatible chemicals.

  • Professional Collection: Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal company.[2]

  • Preferred Disposal Method: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste facility.[2][6] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Workflow for this compound Waste Disposal start Waste Generation (e.g., unused solid, solution, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always start with safety identify Is waste contaminated with This compound? segregate Step 2: Segregate into a 'Halogenated Organic Waste' Container identify->segregate Yes other_waste Manage according to non-halogenated waste stream protocols identify->other_waste No ppe->identify label_container Step 3: Label Container Correctly (Name, Hazards, Date) segregate->label_container store Step 4: Store Securely in Satellite Accumulation Area label_container->store contact_ehs Step 5: Schedule Pickup with EHS / Licensed Contractor store->contact_ehs disposal Final Disposal (High-Temperature Incineration) contact_ehs->disposal

References

Comprehensive Safety and Handling Guide for 6-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 6-Chloroquinazoline (CAS No. 700-78-7)[1]. As Senior Application Scientists, we understand that robust safety protocols are not just about compliance; they are the bedrock of reproducible, high-quality research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.

Hazard Assessment and Toxidological Profile

Inferred Hazards from Analogous Compounds:

Based on the Safety Data Sheets (SDSs) of related compounds such as Ethyl this compound-2-carboxylate, 4-Chloroquinazoline, and 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact[2].

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs[2].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system[2][3].

  • Acute Oral Toxicity: Some chloroquinazoline derivatives are classified as harmful if swallowed[3].

Hazard Identification Summary Table

Hazard ClassificationAnticipated EffectGHS Pictogram(s)Signal Word
Skin IrritantCauses skin irritationExclamation MarkWarning
Eye IrritantCauses serious eye irritationExclamation MarkWarning
Respiratory IrritantMay cause respiratory irritationExclamation MarkWarning
Acute Oral ToxicityPotentially harmful if swallowedExclamation MarkWarning

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against accidental splashes and airborne particles, mitigating the risk of serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.
Body Protection A lab coat or a disposable gown.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount to minimizing exposure and ensuring experimental integrity.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Clean Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean & Decontaminate Workspace handle_transfer->post_clean post_ppe Doff & Dispose of PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash dispose_waste Segregate as Halogenated Organic Waste post_wash->dispose_waste dispose_container Dispose in Labeled, Sealed Container dispose_waste->dispose_container cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Disposal collect_solid Collect Solid this compound Waste segregate_halogenated Place in 'Halogenated Organic Waste' Container collect_solid->segregate_halogenated collect_contaminated Collect Contaminated PPE & Materials collect_contaminated->segregate_halogenated dispose_label Ensure Container is Labeled & Sealed segregate_halogenated->dispose_label dispose_pickup Arrange for Hazardous Waste Pickup dispose_label->dispose_pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.